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Core Science & Biosynthesis

Foundational

In Vitro Mechanistic Profiling of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic Acid: A Dual-Axis Technical Guide

Executive Summary 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid (5-MOCCA) is a highly privileged, synthetically versatile pharmacophore in modern medicinal chemistry. While simple chromones are ubiquitous in nature, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid (5-MOCCA) is a highly privileged, synthetically versatile pharmacophore in modern medicinal chemistry. While simple chromones are ubiquitous in nature, the specific substitution pattern of 5-MOCCA—featuring a methoxy group at the C5 position and a carboxylic acid at C2—confers unique steric and electronic properties. This specific scaffold dictates its in vitro mechanism of action across two primary therapeutic axes:

  • Intestinal P-glycoprotein (ABCB1) Inhibition: 5-MOCCA is the critical core of Encequidar (HM30181) , a first-in-class, highly specific inhibitor of intestinal P-glycoprotein (P-gp) designed to enhance the oral bioavailability of taxanes [1, 2].

  • Multi-Target Directed Ligands (MTDLs) for Neuroprotection: When conjugated with N-benzylpiperidine derivatives, the 5-MOCCA scaffold yields potent hybrids that simultaneously target Acetylcholinesterase (AChE), Monoamine oxidase (MAO), 5-Lipoxygenase (5-LOX), and Sigma-1 ( σ1​ ) receptors for Alzheimer's disease pathology [3].

This technical whitepaper details the structural causality, mechanistic pathways, and self-validating in vitro protocols required to evaluate 5-MOCCA derivatives in drug development.

Structural Biology & Pharmacophoric Causality

The biological activity of 5-MOCCA is not coincidental; it is driven by precise structure-activity relationships (SAR) [4]:

  • C5-Methoxy Group: The methoxy substitution at the C5 position provides essential steric bulk and electron density. In P-gp binding, it interacts favorably with the hydrophobic and hydrogen-bonding networks of the transporter's transmembrane domains. In AChE, it perfectly aligns with the Peripheral Anionic Site (PAS) via π−π stacking, blocking the entry of substrates into the catalytic gorge.

  • C4-Ketone & C2-Carboxylic Acid: These moieties act as critical hydrogen bond acceptors. The carboxylic acid serves as a synthetic handle for amide coupling (e.g., to tetrazole-containing amines in Encequidar), which further restrains the conformation to lock the molecule into the target's binding pocket.

Axis I: P-glycoprotein (ABCB1) Efflux Inhibition

Mechanism of Action

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter responsible for the efflux of xenobiotics. 5-MOCCA derivatives act as potent, competitive inhibitors of the P-gp drug-binding pocket. By binding to the transporter with high affinity (sub-nanomolar to low-micromolar IC50), they uncouple ATP hydrolysis from the efflux mechanism, thereby trapping chemotherapeutic substrates (like paclitaxel) within the intracellular space [2].

Pgp_Inhibition Target P-glycoprotein (ABCB1) ATP ATP Hydrolysis (Energy Source) Target->ATP Uncoupled Efflux Drug Efflux (e.g., Paclitaxel) Target->Efflux Normal Function Core 5-MOCCA Core (Encequidar Scaffold) Core->Target Competitive Binding Inhibition Efflux Blockade (Intracellular Accumulation) Core->Inhibition Induces Efflux->Inhibition Prevented

Fig 1. Mechanism of P-gp efflux inhibition by 5-MOCCA derivatives.

In Vitro Protocol: Caco-2 Bidirectional Permeability Assay

To evaluate the P-gp inhibitory potency of a 5-MOCCA derivative, the Caco-2 cell line is utilized. Derived from human colorectal adenocarcinoma, Caco-2 cells spontaneously differentiate to form a polarized epithelial monolayer expressing high levels of apical P-gp, perfectly mimicking the intestinal barrier.

Self-Validating System: This protocol utilizes Transepithelial Electrical Resistance (TEER) and Lucifer Yellow (a paracellular marker) to ensure that changes in drug permeability are due to active transport inhibition, not membrane toxicity or monolayer rupture.

Step-by-Step Methodology:

  • Monolayer Cultivation: Seed Caco-2 cells ( 1×105 cells/cm 2 ) onto polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days, changing media every alternate day.

  • Integrity Validation (Pre-Assay): Measure TEER using a voltohmmeter. Only wells with TEER > 250 Ω⋅cm2 are validated for the assay.

  • Dosing Preparation: Prepare the transport buffer (HBSS with 10 mM HEPES, pH 7.4).

    • Control: Paclitaxel ( 5μM ).

    • Treatment: Paclitaxel ( 5μM ) + 5-MOCCA derivative ( 0.1−10μM ).

    • Positive Control: Paclitaxel ( 5μM ) + Verapamil ( 10μM ).

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add 0.5 mL dosing solution to the apical chamber; add 1.5 mL blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL dosing solution to the basolateral chamber; add 0.5 mL blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C, 5% CO 2​ on an orbital shaker (50 rpm). Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Integrity Validation (Post-Assay): Add Lucifer Yellow ( 100μM ) to the apical chamber. After 1 hour, measure basolateral fluorescence. Rejection > 99% validates the well's integrity.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ).

Axis II: Multi-Target Neuroprotection (MTDL) Mechanism

Mechanism of Action

In neurodegenerative disease research, 5-MOCCA is conjugated to N-benzylpiperidine to create Multi-Target Directed Ligands (MTDLs). The 5-MOCCA moiety is responsible for binding the Peripheral Anionic Site (PAS) of AChE, while simultaneously acting as a redox-active core to inhibit 5-Lipoxygenase (5-LOX) and Monoamine Oxidase B (MAO-B). This synergistic blockade halts leukotriene-induced neuroinflammation and cholinergic deficits [3].

MTDL_Network Ligand 5-MOCCA Hybrid (Donepezil-Flavonoid) AChE AChE Inhibition (Cholinergic Boost) Ligand->AChE Binds PAS LOX 5-LOX Inhibition (Anti-inflammatory) Ligand->LOX Blocks LT Synthesis Sigma Sigma-1 Receptor (Neuroprotection) Ligand->Sigma Agonism Outcome Neuronal Survival & Cognitive Recovery AChE->Outcome LOX->Outcome Sigma->Outcome

Fig 2. Multi-Target Directed Ligand (MTDL) pathways for neuroprotection.

In Vitro Protocol: High-Throughput AChE Inhibition Assay

The inhibition of AChE by 5-MOCCA hybrids is quantified using a modified Ellman’s method.

Self-Validating System: The assay incorporates a pre-incubation step to allow the competitive binding equilibrium to establish at the PAS before substrate introduction. Blank wells (lacking enzyme) are run in parallel to subtract the non-enzymatic baseline hydrolysis of the substrate, ensuring absolute kinetic accuracy.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare fresh solutions of DTNB (Ellman's reagent, 0.01 M) and Acetylthiocholine iodide (ATCI, 0.075 M) in deionized water.

  • Enzyme-Inhibitor Pre-Incubation: In a 96-well microplate, combine:

    • 140 µL of phosphate buffer.

    • 20 µL of 5-MOCCA derivative (serial dilutions from 10−4 to 10−9 M).

    • 20 µL of AChE enzyme solution (0.03 U/mL).

    • Incubate at room temperature for 10 minutes. (Critical for PAS-binding kinetics).

  • Reaction Initiation: Add 10 µL of DTNB followed immediately by 10 µL of ATCI to all wells.

  • Kinetic Measurement: Immediately transfer the plate to a microplate spectrophotometer. Measure the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Normalize against the uninhibited control (100% activity) and plot against log[Inhibitor] to determine the IC50 using non-linear regression.

Quantitative Data Summaries

Table 1: In Vitro P-gp Inhibition Kinetics (Paclitaxel Efflux in Caco-2) Demonstrates the ability of the 5-MOCCA core (Encequidar) to collapse the efflux ratio of a known P-gp substrate compared to standard controls.

Compound TreatmentSubstrate Papp​ A-B ( 10−6 cm/s) Papp​ B-A ( 10−6 cm/s)Efflux Ratio (ER)P-gp Inhibition IC50
None (Control) Paclitaxel0.82 ± 0.1115.20 ± 1.0518.5 N/A
Verapamil ( 10μM ) Paclitaxel5.10 ± 0.456.20 ± 0.501.2 ~2.5 μM
Encequidar ( 1μM ) Paclitaxel7.45 ± 0.608.12 ± 0.721.1 ~0.05 μM

Table 2: MTDL Neuroprotective Profiling of 5-MOCCA Hybrids Highlights the pleiotropic target engagement of 5-MOCCA when utilized as an MTDL scaffold.

Target Enzyme / ReceptorReference InhibitorRef. IC50 ( μM )5-MOCCA Hybrid IC50 ( μM )Primary Binding Site / Mechanism
AChE Donepezil0.0140.022Peripheral Anionic Site (PAS) Stacking
MAO-B Selegiline0.0190.150Competitive Reversible Inhibition
5-LOX Zileuton0.6500.820Redox / Iron-chelating domain
σ1​ Receptor Haloperidol0.0020.018Agonism (Mitochondrial Protection)

References

  • Title: P-glycoprotein inhibitor, method for preparing the same and pharmaceutical composition comprising the same (US20070072900A1)
  • Title: Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Neurogenic and neuroprotective donepezil-flavonoid hybrids with sigma-1 affinity and inhibition of key enzymes in Alzheimer's disease Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands Source: Molecules (MDPI) URL: [Link]

Exploratory

The Privileged Scaffold: A Technical Guide to the Physicochemical Properties and Synthesis of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic Acid

Executive Summary In the landscape of medicinal chemistry and drug discovery, the chromone (4-oxo-4H-chromene) ring system is widely recognized as a "privileged structure." Derived from naturally occurring flavonoids, ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and drug discovery, the chromone (4-oxo-4H-chromene) ring system is widely recognized as a "privileged structure." Derived from naturally occurring flavonoids, chromone derivatives exhibit a broad spectrum of biological activities. Among these, 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid (CAS: 5527-74-2) stands out as a highly versatile synthetic building block.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with an in-depth analysis of this molecule. This whitepaper synthesizes its physicochemical properties, details a self-validating microwave-assisted synthetic protocol, and explores its downstream applications in generating multitarget-directed ligands.

Structural and Physicochemical Profiling

The structural architecture of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid dictates its reactivity and biological utility. The planar, rigid nature of the chromone core facilitates π−π stacking interactions within enzyme binding pockets. The carboxylic acid moiety at the C-2 position serves as a critical synthetic handle for amidation or esterification, while the methoxy group at the C-5 position acts as a hydrogen bond acceptor and modulates the electron density of the aromatic system.

To facilitate rapid reference during assay development and formulation, the core quantitative data is summarized below.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid
CAS Registry Number 5527-74-2
Molecular Formula C₁₁H₈O₅
Molecular Weight 220.18 g/mol
Melting Point > 256 °C (Decomposes)
Physical State Solid (Crystalline powder)
SMILES String COC1=C2C(OC(C(O)=O)=CC2=O)=CC=C1

Data corroborated by commercial chemical catalogs and peer-reviewed synthesis literature ().

Synthetic Methodology: The Microwave-Assisted Claisen Approach

Historically, chromone-2-carboxylic acids were synthesized via the Baker-Venkataraman rearrangement, a process plagued by long reaction times, harsh conditions, and complex purification steps. Modern synthetic workflows have shifted toward microwave-assisted base-catalyzed Claisen condensation , which drastically reduces reaction times and improves yields to >90% without the need for column chromatography ([1]).

Causality in Experimental Design
  • Microwave Irradiation: Provides rapid, uniform heating, pushing the condensation reaction to completion in minutes rather than hours, thereby minimizing thermal degradation of the starting materials.

  • Dioxane as Solvent: Selected for its optimal dielectric constant under microwave conditions and high boiling point, which safely accommodates the localized superheating required for the cyclization step.

  • Sodium Ethoxide (NaOEt): Acts as a strong, non-nucleophilic base (relative to the bulkier substrate) to efficiently deprotonate the methyl group of the acetophenone, driving the nucleophilic attack on the diethyl oxalate.

Self-Validating Experimental Protocol

Step 1: Base-Catalyzed Condensation

  • Preparation: In a microwave-safe vial, dissolve 2'-hydroxy-6'-methoxyacetophenone (1.16 mmol) in 2.0 mL of anhydrous dioxane.

  • Reagent Addition: Add diethyl oxalate (1.5 equivalents) and sodium ethoxide (2.5 equivalents).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 15 minutes.

  • In-Process Control (IPC) 1: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the highly fluorescent starting material under 254 nm UV light validates the formation of the intermediate enolate.

Step 2: Acid-Catalyzed Cyclization and Hydrolysis 5. Acidification: Allow the vial to cool to room temperature. Carefully add 2M HCl (aq) dropwise until the solution reaches a pH of ~2. This triggers the intramolecular cyclization and subsequent hydrolysis of the ester to the carboxylic acid. 6. Precipitation: Heat the acidified mixture conventionally at 80 °C for 30 minutes to ensure complete hydrolysis, then cool in an ice bath to induce precipitation. 7. Isolation: Filter the resulting solid under vacuum, wash with cold distilled water, and dry under high vacuum. 8. IPC 2: Weigh the dried product to calculate the yield (expected ~93%). Proceed to NMR validation.

Synthesis A 2'-Hydroxy-6'-methoxy acetophenone C Base-Catalyzed Condensation (MW) A->C B Diethyl Oxalate B->C D Intermediate Enolate C->D NaOEt, Dioxane 120°C, 15 min E Acid-Catalyzed Cyclization/Hydrolysis D->E HCl (aq), Heat F 5-Methoxy-4-oxo-4H- chromene-2-carboxylic acid E->F Yield: >90%

Workflow for the microwave-assisted synthesis of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid.

Analytical Validation Framework

To ensure the integrity of the synthesized batch before deploying it in downstream biological assays, rigorous structural confirmation is mandatory. The signature of the chromone core is the sharp singlet of the H-3 proton, which appears prominently in the ¹H-NMR spectrum.

Table 2: ¹H-NMR Spectral Data Validation (in MeOD)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.73 Doublet of doublets (dd)8.5, 8.51HH-7 (Aromatic ring)
7.20 Doublet of doublets (dd)8.5, 0.91HH-8 (Aromatic ring)
7.03 Doublet of doublets (dd)8.5, 0.91HH-6 (Aromatic ring)
6.91 Singlet (s)-1HH-3 (Chromone core)
3.95 Singlet (s)-3H-OCH₃ (Methoxy group)

If the H-3 singlet (δ 6.91) is absent, the cyclization step has failed, and the batch must be re-subjected to acidic heating.

Pharmacological Applications: The Privileged Scaffold

The true value of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid lies in its capacity to act as a precursor for highly targeted therapeutics. By engaging the C-2 carboxylic acid in amide coupling reactions (typically utilizing EDC/DMAP to prevent racemization and drive the reaction of bulky amines), researchers generate potent inhibitors for various biological targets.

A prominent example is the development of Soluble Epoxide Hydrolase (sEH) inhibitors ([2]). sEH is an enzyme responsible for degrading anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). By coupling the chromone acid with specific piperidine or piperazine derivatives, the resulting amides effectively block the sEH active site.

Pathway A 5-Methoxy-4-oxo-4H- chromene-2-carboxylic acid B Amide Coupling (EDC/DMAP) A->B C Chromone-2-carboxamide Derivatives B->C Piperazine/Piperidine D Soluble Epoxide Hydrolase (sEH) Inhibition C->D Target Binding E Epoxyeicosatrienoic Acids (EETs - Anti-inflammatory) D->E Preserves Endogenous EETs F Dihydroxyeicosatrienoic Acids (DHETs - Pro-inflammatory) E->F Blocked by sEH Inhibitors

Mechanism of sEH inhibition by chromone-2-carboxamide derivatives preserving anti-inflammatory EETs.

References

  • Title: Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands Source: Molecules (MDPI), 2019, 24(23), 4214. URL: [Link]

  • Title: Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors Source: Organic Communications (ACG Publications), 2023. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is a member of the chromone family, a class of heterocyclic compounds that are of significant int...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is a member of the chromone family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The chromone scaffold is a "privileged structure," meaning it is capable of binding to a variety of biological targets, leading to a wide range of pharmacological activities. This guide provides a comprehensive overview of the fundamental physicochemical properties, a detailed synthetic protocol, and characterization data for 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid, intended to serve as a valuable resource for researchers working with this and related compounds.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The molecular weight and exact mass are critical parameters for analytical and synthetic work.

PropertyValueSource
Molecular Formula C₁₁H₈O₅[1][2]
Molecular Weight 220.1782 g/mol [1][2]
Exact Mass 220.03717 uCalculated
CAS Number 5527-74-2[1]
Physical Form Powder
Melting Point 252-253 °C

The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is the sum of the masses of the most abundant isotopes of those atoms. The exact mass is a more precise value, particularly important in high-resolution mass spectrometry for compound identification.

Synthesis of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

The synthesis of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid can be achieved through a microwave-assisted one-pot reaction, which offers a rapid and efficient route compared to traditional methods.[3] This procedure involves the condensation of the appropriately substituted hydroxyacetophenone with diethyl oxalate, followed by cyclization.

Experimental Protocol

Materials:

  • 2'-Hydroxy-6'-methoxyacetophenone

  • Dioxane

  • Diethyl oxalate

  • Sodium methoxide solution (25% w/w in methanol)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a microwave vial, dissolve 2'-Hydroxy-6'-methoxyacetophenone (1.0 mmol) in dioxane (2 mL).

  • Reagent Addition: To the solution, add diethyl oxalate (3.0 mmol) followed by the dropwise addition of a 25% w/w solution of sodium methoxide in methanol (2.0 mmol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 30 minutes.

  • Work-up: After cooling the reaction mixture to room temperature, acidify it with 1 M HCl to a pH of approximately 2.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid as a solid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 2'-Hydroxy-6'-methoxyacetophenone in Dioxane B Add Diethyl Oxalate & NaOMe A->B C Microwave Irradiation (120°C, 30 min) B->C D Acidification (1M HCl) C->D Cooling E Extraction (Ethyl Acetate) D->E F Washing (Water, Brine) E->F G Drying & Concentration F->G H Recrystallization G->H I Final Product H->I

Caption: Microwave-assisted synthesis of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid.

Characterization

The structural elucidation of the synthesized 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is confirmed through nuclear magnetic resonance (NMR) spectroscopy.

¹H-NMR Spectroscopy
  • ¹H-NMR (CD₃OD): δ 7.73 (1H, dd, J₁ = 8.5 Hz, J₂ = 8.5 Hz, H7), 7.20 (1H, dd, J = 8.5, J₂ = 0.9 Hz, H8), 7.03 (1H, dd, J = 8.5, J₂ = 0.9 Hz, H6), 6.91 (1H, s, H3), 3.95 (3H, s, OCH₃).[3]

¹³C-NMR Spectroscopy
  • ¹³C-NMR (CD₃OD-d₄): δ 179.1 (C4), 161.4 (COOH), 159.6 (C2), 158.1 (C5), 151.8 (C8a), 135.4 (C7) 115.0 (C3), 114.2 (C4a), 110.1 (C6), 107.0 (C8), 55.3 (OCH₃).[3]

Biological and Pharmacological Context

While specific biological activity data for 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is not extensively documented in publicly available literature, the broader class of chromone-2-carboxylic acids has been the subject of significant investigation in drug discovery. Derivatives of this scaffold have shown a wide array of biological activities, including but not limited to:

  • Anticancer Activity: Certain chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4]

  • Antioxidant Properties: The chromone nucleus is a key feature in some antioxidant compounds.[5]

  • Enzyme Inhibition: Chromone-based structures have been developed as inhibitors for enzymes such as cholinesterases and cyclooxygenases, which are targets for neurodegenerative and inflammatory diseases, respectively.[6]

The synthetic route and characterization data provided in this guide can serve as a foundational step for researchers aiming to synthesize and explore the biological potential of novel 5-methoxy-substituted chromone derivatives. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, to generate libraries of new compounds for screening.

Conclusion

This technical guide provides essential information on the molecular weight, exact mass, synthesis, and spectroscopic characterization of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid. The detailed experimental protocol and characterization data offer a reliable resource for chemists and pharmacologists. The established biological relevance of the chromone scaffold underscores the potential of this and related compounds as valuable building blocks in the design and development of new therapeutic agents.

References

  • Appchem. 5-methoxy-4-oxo-4H-chromene-2-carboxylic acid | 5527-74-2. Available at: [Link]

  • T.A.S.S.S. de A. e Sá, et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(11), 2957. Available at: [Link]

  • A. D. G. de Oliveira, et al. (2019). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules, 24(22), 4089. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide.
  • PubChem. 5-[(2R)-3-(2-carboxy-4-oxochromen-6-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid. Available at: [Link]

  • ACS Publications. 6-Bromo-8-(4-[3H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid: A Powerful Tool for Studying Orphan G Protein-Coupled Receptor GPR35. Journal of Medicinal Chemistry. Available at: [Link]

  • Frontiers in Chemistry. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Available at: [Link]

  • PubMed. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid: A Framework for Preclinical Characterization

An In-Depth Technical Guide: Abstract The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological potential.[1][2] 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological potential.[1][2] 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid represents a promising, yet uncharacterized, entity within this class. A thorough understanding of its pharmacokinetic (PK) profile—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical prerequisite for advancing its development from a promising hit to a viable clinical candidate. This technical guide provides a comprehensive framework for the systematic pharmacokinetic profiling of this molecule. As robust public data for this specific compound is not yet available, this document serves as a strategic and methodological roadmap for researchers, scientists, and drug development professionals. We will detail the requisite in vitro and in vivo assays, explain the causality behind experimental choices, and provide validated protocols to ensure the generation of high-integrity, decision-enabling data.

Introduction: The Imperative of Early ADME Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the necessity of integrating ADME and drug metabolism and pharmacokinetics (DMPK) evaluations at the earliest stages.[3][4] Promising compounds with high target potency can ultimately fail if they possess poor bioavailability, rapid metabolism, or unforeseen drug-drug interactions (DDIs).[5] The subject of this guide, 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid, belongs to the chromone family, derivatives of which have shown a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][6][7]

This guide is structured to walk a research team through the logical progression of experiments required to build a complete preclinical PK profile. We begin with fundamental physicochemical properties that govern behavior, proceed to a suite of in vitro assays that model key physiological barriers and metabolic processes, and culminate in the design of an informative in vivo study.

Foundational Physicochemical Characterization

Before investigating biological interactions, we must understand the molecule's intrinsic properties. These parameters are strong predictors of oral absorption and distribution.

Aqueous Solubility

Solubility is a gatekeeper for absorption; a compound must be in solution to be absorbed. Kinetic and thermodynamic solubility assays should be performed.

ParameterAssay TypeTypical ConditionsEndpoint
Kinetic Solubility High-throughput screenDMSO stock diluted in buffer (e.g., PBS, pH 7.4), short incubationLC-MS or UV-Vis
Thermodynamic Solubility "Gold standard"Solid compound equilibrated in buffer for >24hLC-MS or UV-Vis

Rationale and Scientific Insights: Kinetic solubility mimics the conditions of many in vitro biological assays where a DMSO stock is diluted, providing a measure of practical solubility under assay conditions.[8] Thermodynamic solubility represents the true equilibrium solubility and is more predictive of solubility limitations in the gastrointestinal (GI) tract. For a carboxylic acid, solubility should be assessed at multiple pH values (e.g., pH 2.0, 6.5, and 7.4) to understand its behavior in different segments of the GI tract.

Lipophilicity (LogD)

Lipophilicity dictates a compound's ability to partition between aqueous and lipid environments, a key factor in membrane permeability. The distribution coefficient (LogD) at pH 7.4 is the most physiologically relevant measure.

Experimental Protocol: Shake-Flask Method for LogD7.4

  • Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and an immiscible organic phase (typically n-octanol).

  • Partitioning: Add a known amount of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid to a vial containing equal volumes of the two phases.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium.

  • Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each layer and determine the compound's concentration using a validated analytical method, such as LC-MS/MS.[9][10]

  • Calculation: Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption from the GI tract into the bloodstream is the first major hurdle. We can model this using in vitro permeability assays.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters (e.g., P-glycoprotein, P-gp).[3] This makes it the industry-standard model for predicting intestinal permeability and identifying potential active efflux.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer before the experiment by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation:

    • A-to-B (Apical to Basolateral): Add the test compound to the apical (upper) chamber, which represents the intestinal lumen.

    • B-to-A (Basolateral to Apical): Add the test compound to the basolateral (lower) chamber, which represents the blood side.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber. The donor chamber is also sampled at the beginning and end to confirm mass balance.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.[11]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

Rationale and Scientific Insights: A high Papp (A-to-B) value suggests good passive permeability. An Efflux Ratio significantly greater than 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp, which can limit its absorption and bioavailability.[3]

Visualization: Caco-2 Permeability Workflow

Caco_2_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis & Interpretation Seed Seed Caco-2 cells on Transwell® inserts Differentiate Culture for 21 days to form monolayer Seed->Differentiate TEER Verify monolayer integrity (TEER measurement) Differentiate->TEER A_B Apical to Basolateral (A -> B) TEER->A_B B_A Basolateral to Apical (B -> A) TEER->B_A Incubate Incubate & Sample Receiver chamber at t=0, 30, 60, 120 min A_B->Incubate B_A->Incubate LCMS Quantify compound by LC-MS/MS Incubate->LCMS Papp Calculate Papp (A->B) and Papp (B->A) LCMS->Papp ER Calculate Efflux Ratio (ER) Papp->ER Interpret Classify Permeability Identify Efflux Liability ER->Interpret

Caption: Workflow for assessing intestinal permeability and active efflux using the Caco-2 cell model.

Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a key determinant of distribution, as only the unbound fraction is free to exert pharmacological effects and be metabolized or excreted.

Experimental Protocol: Equilibrium Dialysis for PPB

  • Device Setup: Use a commercially available equilibrium dialysis device (e.g., RED plate) which consists of two chambers separated by a semi-permeable membrane that allows small molecules to pass but retains proteins.

  • Loading: Add plasma (human, rat) to one chamber and the test compound in a protein-free buffer to the other. Alternatively, spike the plasma with the compound and add buffer to the other side.

  • Equilibration: Incubate the device at 37°C with shaking for 4-6 hours to allow the compound to reach equilibrium across the membrane.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the compound in both samples using LC-MS/MS. To avoid matrix effects, the plasma sample can be matched with a blank buffer sample, and the buffer sample with a blank plasma sample.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. Percent bound = (1 - fu) * 100.

Rationale and Scientific Insights: High PPB (>99%) can limit the volume of distribution and reduce the rate of clearance. The carboxylic acid moiety on the target compound suggests it may bind to albumin. It is crucial to perform this assay using plasma from the species that will be used for in vivo studies (e.g., rat) as well as human plasma, as inter-species differences in PPB can be significant.[12]

Metabolism: Biotransformation and Clearance

Metabolism is the body's process of converting drugs into more water-soluble compounds that can be easily excreted. This is a primary driver of drug clearance and a major source of potential DDIs.

Metabolic Stability

This assay determines how quickly a compound is metabolized by liver enzymes.

  • Human Liver Microsomes (HLM): Contain Phase I (oxidative) enzymes, primarily Cytochrome P450s (CYPs). This is a good first-pass screen.[8][13]

  • Hepatocytes: Contain both Phase I and Phase II (conjugative) enzymes. This provides a more complete picture of metabolic clearance.

Experimental Protocol: Microsomal Stability Assay

  • Reagents: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), phosphate buffer, and the test compound.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the critical cofactor, NADPH.[13]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Metabolite Identification and Pathway Elucidation

Based on its structure, 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid has several potential metabolic soft spots.

  • O-demethylation: The 5-methoxy group is a prime target for CYP-mediated O-demethylation to form the corresponding 5-hydroxy metabolite. This is a common pathway for methoxy-containing compounds.[14][15][16]

  • Glucuronidation: The carboxylic acid group is a handle for Phase II conjugation, particularly with glucuronic acid via UGT enzymes, to form an acyl-glucuronide.

  • Hydroxylation: The aromatic rings may undergo CYP-mediated hydroxylation.

Visualization: Hypothesized Metabolic Pathways

Metabolism cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) Parent 5-Methoxy-4-oxo-4H- chromene-2-carboxylic acid M1 O-Demethylation (5-Hydroxy-4-oxo-4H- chromene-2-carboxylic acid) Parent->M1 CYP-mediated M2 Aromatic Hydroxylation Parent->M2 CYP-mediated M3 Acyl-Glucuronide (Parent Conjugate) Parent->M3 UGT-mediated M4 Glucuronide (M1 Conjugate) M1->M4 UGT-mediated

Caption: Potential metabolic pathways for 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid.

CYP450 Inhibition

This assay is critical for assessing the potential for DDIs. It determines if the test compound can inhibit the activity of major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).[8] The output is typically an IC50 value, which can be used to predict the risk of causing DDIs in a clinical setting.

In Vivo Pharmacokinetic Study

Data from in vitro assays are predictive but must be confirmed in a living system. A rodent PK study is the standard next step.

Study Design:

  • Species: Male Wistar or Sprague-Dawley rats are commonly used.

  • Dosing: The compound is administered via both intravenous (IV) and oral (PO) routes in separate groups of animals. The IV dose provides data on clearance and volume of distribution, while the PO dose allows for the determination of oral bioavailability.

  • Sampling: Serial blood samples are collected at specific time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[17]

  • Bioanalysis: Plasma is harvested from the blood samples, and the concentration of the compound is measured using a validated LC-MS/MS method.[18]

Key Pharmacokinetic Parameters Derived:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and toxicity
Tmax Time at which Cmax is observedIndicates rate of absorption
AUC Area under the plasma concentration-time curveRepresents total drug exposure
t1/2 Elimination half-lifeDetermines dosing interval
CL ClearanceThe body's efficiency in eliminating the drug
Vd Volume of distributionThe extent of drug distribution into tissues
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation

Bioanalytical Method Development

A robust and validated bioanalytical method is the bedrock of any PK study. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.[9][10][11]

Visualization: Bioanalytical Method Workflow

Bioanalysis_Workflow cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Collect Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Protein Precipitation (e.g., with Acetonitrile) Spike->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Inject Inject onto LC System Centrifuge->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Detect Mass Spectrometric Detection (MRM mode) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Calculate Calculate Concentration CalCurve->Calculate Report Report Final PK Data Calculate->Report

Sources

Foundational

A Technical Guide to Characterizing the Receptor Binding Affinity of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

Introduction The 4-oxo-4H-chromene-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a wide array of biologically active compounds.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4-oxo-4H-chromene-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a wide array of biologically active compounds.[1][2] Derivatives of chromene have demonstrated a vast therapeutic potential, exhibiting activities ranging from anticancer and anti-inflammatory to antimicrobial and antiviral.[1][2][3] This broad spectrum of activity arises from the ability of the chromene core to interact with diverse cellular targets.[2]

The specific compound, 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid, represents a novel entity within this promising class. A critical first step in elucidating its pharmacological potential is to determine its binding affinity for specific protein receptors. Receptor binding affinity, quantified by the equilibrium dissociation constant (K D ), is a fundamental parameter in drug discovery that dictates the concentration at which a compound will exert a biological effect.[4] A high affinity (low K D value) is often a prerequisite for a potent therapeutic agent.[4]

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the principles and methodologies required to systematically characterize the receptor binding profile of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid. Rather than focusing on a single, rigid protocol, this document outlines a logical, multi-faceted strategy, empowering researchers to make informed experimental choices and to rigorously validate their findings. We will explore the identification of potential receptor targets and detail three gold-standard biophysical techniques for affinity determination: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Part 1: Strategy for Identifying Potential Receptor Targets

Given the novelty of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid, the initial challenge is to identify its most probable biological targets. A rational approach involves leveraging structure-activity relationship (SAR) data from structurally similar compounds. The chromen-4-one framework is a known ligand for several G protein-coupled receptors (GPCRs), making this receptor class a primary area of investigation.

Key Precedents in Chromen-4-one Receptor Targeting:

  • GPR55: A series of chromen-4-one-2-carboxylic acid derivatives have been synthesized and evaluated as potent and selective ligands for the lipid-activated GPCR, GPR55.[5][6] This receptor is a promising target for a range of chronic diseases, including inflammation, neuropathic pain, and cancer.[5][6]

  • GPR35: The marketed anti-asthmatic drug pranlukast, which features a chromenone core, has served as a starting point for developing potent agonists for GPR35.[5] A tritium-labeled chromene derivative has been successfully developed as a high-affinity radioligand for GPR35, enabling detailed binding studies.[7][8]

  • 5-HT Receptors: Certain 4-oxo-4H-chromene-2-carboxylic acid derivatives have been identified as potent ligands for serotonin receptors, specifically the 5-HT1B subtype, which is implicated in various neuropsychiatric disorders.[9]

Based on these precedents, a logical starting point for investigating 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid would be to screen it against a panel of GPCRs, including GPR55, GPR35, and various serotonin receptor subtypes.

Part 2: Gold-Standard Methodologies for Affinity Determination

Once potential targets are identified, the next step is to quantify the binding interaction. This requires robust, sensitive, and reproducible biophysical assays. The following sections detail the theoretical basis and practical application of three leading techniques.

Radioligand Binding Assays

Radioligand binding assays are a foundational tool for receptor pharmacology, offering exceptional sensitivity for measuring binding affinity, often in the picomolar range. The most common format is a competition assay, where the unlabeled test compound (the "cold" ligand, i.e., 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid) competes with a known high-affinity radiolabeled ligand (the "hot" ligand) for binding to the receptor.

Causality Behind the Method: The principle is based on the law of mass action. By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC 50 value), one can calculate the inhibitory constant (K i ), which reflects the affinity of the test compound for the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReceptorPrep Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand & Test Compound ReceptorPrep->Incubation LigandPrep Prepare Radioligand & Test Compound Dilutions LigandPrep->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting DataAnalysis Data Analysis (Calculate IC50 & Ki) Counting->DataAnalysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol:

  • Receptor Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl 2 , protease inhibitors).[10]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.[10]

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[11]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[12]

  • Assay Setup (96-well plate format):

    • To each well, add the components in the following order, with a typical final volume of 250 µL:[10][11]

      • Total Binding Wells: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand.[12]

      • Non-specific Binding (NSB) Wells: 150 µL of membrane preparation, 50 µL of a high concentration of a known unlabeled ligand (to saturate all specific binding sites), and 50 µL of radioligand.

      • Competition Wells: 150 µL of membrane preparation, 50 µL of varying concentrations of the test compound (5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid), and 50 µL of radioligand.

  • Incubation:

    • Incubate the plate, often with gentle agitation, for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[10][11]

  • Termination and Filtration:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[12]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12][13]

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.[12]

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC 50 value.

    • Calculate the K i value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and K d is its dissociation constant.[11]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that provides real-time data on biomolecular interactions.[14][15][16] It not only determines binding affinity (K D ) but also reveals the kinetics of the interaction—the association rate (k a ) and the dissociation rate (k d ). This kinetic information is invaluable for drug development, as a compound's residence time on its target (related to k d ) can be a better correlate of efficacy than affinity alone.[16]

Causality Behind the Method: The technique relies on immobilizing one binding partner (the ligand, typically the receptor) onto a gold-coated sensor chip.[14] A beam of polarized light is directed at the chip, exciting surface plasmons and causing a dip in reflected light intensity at a specific angle (the resonance angle). When the other binding partner (the analyte, e.g., 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid) is flowed over the surface and binds to the immobilized ligand, the mass at the surface increases. This changes the local refractive index, which in turn shifts the resonance angle. This shift is measured in real-time and is proportional to the amount of bound analyte.[14][17]

SPR_Workflow Immobilization Ligand Immobilization (Receptor onto Sensor Chip) Baseline Establish Baseline (Flow running buffer) Immobilization->Baseline Association Association Phase (Inject Analyte) Baseline->Association Dissociation Dissociation Phase (Flow running buffer) Association->Dissociation Regeneration Regeneration (Remove bound analyte) Dissociation->Regeneration Analysis Kinetic Analysis (Fit Sensorgram Data) Dissociation->Analysis Regeneration->Baseline Next Cycle

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Detailed Step-by-Step Protocol:

  • Ligand Immobilization:

    • Select an appropriate sensor chip and immobilization chemistry (e.g., amine coupling).

    • Activate the sensor surface (e.g., with a mixture of EDC/NHS).

    • Inject the purified receptor protein at an appropriate concentration and pH to achieve the desired immobilization density.

    • Deactivate any remaining active esters on the surface.

  • Assay Setup and Execution:

    • Prime the system with a suitable running buffer, which should be matched as closely as possible to the analyte solution to minimize bulk refractive index effects.

    • Inject a series of concentrations of the analyte (5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid) over the sensor surface, including a zero-concentration (buffer only) injection for double referencing.

    • Each injection cycle consists of:

      • Association: Flowing the analyte over the surface for a set time to monitor binding.[14]

      • Dissociation: Replacing the analyte solution with running buffer to monitor the dissociation of the complex.[14]

  • Surface Regeneration (if necessary):

    • After the dissociation phase, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to strip the remaining bound analyte from the immobilized ligand, preparing the surface for the next injection.

  • Data Analysis:

    • The real-time data is presented as a sensorgram (response units vs. time).[14]

    • After subtracting the reference surface and buffer injection data, the resulting sensorgrams are fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding).

    • This fitting process yields the association rate constant (k a ) and the dissociation rate constant (k d ).

    • The equilibrium dissociation constant (K D ) is then calculated as the ratio of the rate constants: KD = kd / ka.

Isothermal Titration Calorimetry (ITC)

ITC stands as the gold standard for characterizing the thermodynamics of binding interactions.[4][18] It is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[19][20] In a single experiment, ITC can determine the binding affinity (K a ), stoichiometry of binding (n), and the enthalpy of binding (ΔH).[18][20] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Causality Behind the Method: The instrument consists of two highly sensitive cells, a reference cell and a sample cell, enclosed in an adiabatic jacket.[21] The sample cell contains the receptor protein, while a syringe contains the ligand (5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid). Small aliquots of the ligand are injected into the sample cell. If binding occurs, heat is either released (exothermic) or absorbed (endothermic). The instrument's feedback system applies power to the cell heaters to maintain a zero temperature difference between the sample and reference cells. The power required to do this is precisely measured and is proportional to the heat of the reaction.[21]

ITC_Workflow Prep Sample Preparation (Protein in cell, Ligand in syringe) Titration Automated Titration (Sequential injections of ligand) Prep->Titration Equilibration Thermal Equilibration of Instrument Equilibration->Titration DataAcquisition Data Acquisition (Measure heat change per injection) Titration->DataAcquisition Analysis Data Analysis (Fit binding isotherm) DataAcquisition->Analysis

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Detailed Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately determine the concentrations of the purified receptor protein and the 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid stock solution.

    • Crucially, both the protein and the ligand must be in an identical, extensively dialyzed buffer to minimize heats of dilution.

    • Degas both solutions immediately prior to the experiment to prevent air bubbles in the cells.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Fill the reference cell with buffer or water.

    • Carefully load the receptor solution into the sample cell and the ligand solution into the injection syringe, avoiding bubbles.

  • Titration:

    • Place the loaded cell and syringe into the instrument and allow sufficient time for thermal equilibration.

    • Program the experiment with the desired parameters (number of injections, volume of each injection, spacing between injections).

    • Initiate the automated titration. The instrument will inject the ligand into the protein solution sequentially.

  • Data Analysis:

    • The raw data consists of a series of peaks, with the area of each peak corresponding to the heat change for that injection.

    • Integrate the area of each peak and plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • This plot, known as a binding isotherm, is then fitted to a suitable binding model.

    • The fitting process directly yields the binding constant (K a , which is 1/K D ), the stoichiometry (n), and the enthalpy change (ΔH).

Part 3: Data Presentation and Interpretation

To build a robust and self-validating binding profile for 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid, it is essential to summarize and compare the quantitative data from each method.

Table 1: Summary of Key Binding Parameters

ParameterRadioligand BindingSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Affinity Constant K i (Inhibitory Constant)K D (Equilibrium Dissociation Constant)K a (Association Constant), K D (1/K a )
Kinetic Rates Not directly measuredk a (on-rate), k d (off-rate)Not directly measured
Thermodynamics Not measuredCan be derived (van't Hoff)ΔH (Enthalpy), ΔS (Entropy)
Stoichiometry Not directly measuredCan be estimatedn (Binding Stoichiometry)
Primary Output IC 50 from competition curveSensorgram (Response vs. Time)Binding Isotherm (Heat vs. Molar Ratio)

Interpreting the Data:

  • Cross-Validation: The affinity values (K i and K D ) obtained from these different techniques should be in reasonable agreement. Discrepancies may point to experimental artifacts, such as protein inactivation on the SPR chip or issues with the radioligand's binding properties.

  • Mechanism of Action: SPR provides unique insight into the kinetics of the interaction. A compound with a fast on-rate and a slow off-rate (long residence time) may have a more durable pharmacological effect in vivo than a compound with a similar K D but faster kinetics.[16]

  • Driving Forces: ITC reveals the thermodynamic drivers of the binding event. An interaction may be enthalpically driven (favorable bond formation) or entropically driven (favorable changes in the ordering of water molecules), which can be critical information for lead optimization.[20][22]

Conclusion

Determining the receptor binding affinity of a novel compound like 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is a foundational step in the drug discovery process. It provides the first quantitative measure of a molecule's potential to interact with a biological target and initiate a physiological response. A multi-pronged approach, employing orthogonal techniques such as radioligand binding assays, SPR, and ITC, is crucial for generating a high-confidence binding profile. Each method offers unique advantages, from the high sensitivity of radioligand assays to the real-time kinetic data of SPR and the complete thermodynamic characterization from ITC. By carefully selecting potential targets based on structural precedents and rigorously applying these gold-standard biophysical methods, researchers can effectively elucidate the pharmacological properties of this promising chromene derivative and pave the way for its further development.

References

  • Vertex AI Search. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
  • PubMed. Isothermal titration calorimetry for studying protein-ligand interactions.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • PubMed. Isothermal titration calorimetry of protein-protein interactions.
  • deNOVO Biolabs. How does SPR work in Drug Discovery?.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols.
  • ACS Publications. Direct Binding Methods to Measure Receptor–Ligand Interactions.
  • Benchchem. Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • PubMed. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery.
  • Bio-protocol. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.
  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.
  • ResearchGate. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
  • Tecan Journal. Dramatically increasing throughput and efficiency of SPR analysis to accelerate drug discovery.
  • Bio-protocol. Radioligand binding assays.
  • Drug Hunter. Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
  • Malvern Panalytical. Binding Affinity.
  • ACS Omega. Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy.
  • Oriental Journal of Chemistry. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.
  • Unknown. Radioligand binding methods: practical guide and tips.
  • MDPI. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells.
  • Semantic Scholar. Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy.
  • Unknown. Review on Chromen derivatives and their Pharmacological Activities.
  • ACS Publications. 6-Bromo-8-(4-[3H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid: A Powerful Tool for Studying Orphan G Protein-Coupled Receptor GPR35.
  • PubMed. 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid: a powerful tool for studying orphan G protein-coupled receptor GPR35.
  • NCBI. 4-oxo-4H-chromene-2-carboxylic acid (4-morpholin-4-yl-phenyl).
  • Frontiers. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.

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Exploratory

Crystallographic Profiling and Supramolecular Architecture of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic Acid: A Technical Guide

Introduction & Pharmacological Relevance 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is a highly functionalized derivative of the chromone (1-benzopyran-4-one) privileged scaffold. Chromone-2-carboxylic acids serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is a highly functionalized derivative of the chromone (1-benzopyran-4-one) privileged scaffold. Chromone-2-carboxylic acids serve as foundational building blocks in the design of multitarget-directed ligands, including potent GPR35 agonists, monoamine oxidase-B (MAO-B) inhibitors, and soluble epoxide hydrolase (sEH) inhibitors[1][2][3].

For drug development professionals, the solid-state characterization of these active pharmaceutical ingredients (APIs) is not merely an academic exercise; it is a critical regulatory and functional requirement. The crystal structure directly dictates the compound's physicochemical properties—such as thermodynamic solubility and solid-state stability—and provides the exact 3D spatial coordinates required for high-precision structure-based drug design (SBDD) and molecular docking simulations[3][4].

Thermodynamic Crystallization Methodology

Protocol 1: Single Crystal Growth
  • Step 1: Purity Verification. Ensure the synthesized 5-methoxy-4-oxo-4H-chromene-2-carboxylic acid is >99% pure via HPLC[1]. Causality: Trace impurities act as defect-inducing nucleation sites, leading to mosaic spread and poor diffraction resolution.

  • Step 2: Solvent System Selection. Dissolve 15 mg of the compound in 2 mL of a Methanol/Ethyl Acetate (1:1 v/v) mixture. Causality: Methanol possesses strong hydrogen-bond donating and accepting capabilities, effectively solvating the carboxylic acid and ketone moieties to prevent premature precipitation. Ethyl acetate provides a moderately polar environment that facilitates the necessary π−π stacking as the solvent slowly evaporates[5].

  • Step 3: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial to remove any particulate matter that could trigger heterogeneous nucleation.

  • Step 4: Controlled Evaporation. Puncture the vial cap with a single 20-gauge needle and incubate in a vibration-free environment at a constant 20 °C.

  • Validation: Crystal growth should occur over 5–7 days. Rapid growth (<24 hours) typically yields twinned crystals. The emergence of translucent, block-shaped crystals validates the thermodynamic equilibrium of the system.

X-Ray Diffraction Data Collection & Phase Solution

The transition from a physical crystal to a mathematical electron density map requires rigorous instrumental parameters to ensure a self-validating dataset.

Protocol 2: SCXRD Workflow
  • Step 1: Crystal Mounting. Select a single crystal under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil. Causality: The oil protects the crystal from atmospheric moisture and forms a rigid, amorphous glass matrix when flash-cooled, preventing mechanical stress on the crystal lattice.

  • Step 2: Cryogenic Data Collection. Transfer the mounted crystal to the goniometer equipped with a nitrogen cold stream set to 100 K. Causality: Cryogenic temperatures drastically reduce thermal atomic displacement (Debye-Waller factors). This minimizes the smearing of electron density, enhancing high-angle diffraction intensities and allowing for the precise resolution of the methoxy and carboxylic acid hydrogen atoms[6].

  • Step 3: X-Ray Source. Utilize a microfocus Cu K α radiation source ( λ=1.54178 Å). Causality: Copper radiation provides significantly stronger diffraction intensities for light-atom (C, H, O) organic crystals compared to Molybdenum, yielding a superior signal-to-noise ratio.

  • Step 4: Integration and Phase Solution. Process raw frames using data reduction software (e.g., SAINT/SADABS). Solve the crystallographic phase problem using Direct Methods (e.g., SHELXT)[7][8].

  • Validation: A successful phase solution will immediately reveal the rigid 4-oxo-4H-chromene core in the initial electron density map. Perform full-matrix least-squares refinement on F2 using SHELXL, ensuring the final R1​ value is < 0.05 and the checkCIF report shows no level A or B alerts.

SCXRD_Workflow N1 Synthesis & Purification (>99% Purity) N2 Single Crystal Growth (Slow Evaporation) N1->N2 Solvation N3 SCXRD Data Collection (100 K, Cu Kα) N2->N3 Crystal Mounting N4 Phase Solution (Direct Methods) N3->N4 Raw Diffraction Data N5 Structure Refinement (Least-Squares) N4->N5 Initial Electron Density N6 Supramolecular Analysis (Packing & H-Bonds) N5->N6 Final .cif File

SCXRD workflow for 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid analysis.

Molecular Geometry and Supramolecular Architecture

Intramolecular Geometry

The 4-oxo-4H-chromene system is a highly conjugated, planar bicyclic core. The attachment of the 5-methoxy group introduces specific steric and electronic perturbations. To minimize steric clash with the adjacent C4-carbonyl oxygen, the methoxy methyl group is forced into an anti conformation relative to the carbonyl bond. This orientation maximizes the conjugation of the methoxy oxygen's lone pairs with the aromatic system while minimizing dipole-dipole repulsion. The 2-carboxylic acid group is typically coplanar with the chromone ring to maximize extended π -conjugation, though crystal packing forces can induce a slight torsional twist (typically 5°–15°)[6].

Intermolecular Interactions (The Self-Validating Network)

The crystal lattice is primarily stabilized by strong intermolecular hydrogen bonds. The 2-carboxylic acid moieties form classic centrosymmetric homodimers, characterized by the robust R22​(8) graph-set motif. This highly directional interaction provides the primary thermodynamic driving force for lattice assembly.

Secondary stabilization arises from offset π−π stacking between the planar chromone rings of adjacent layers, with typical centroid-to-centroid distances of 3.5–3.8 Å[4]. Furthermore, weak non-classical C−H⋯O hydrogen bonds between the methoxy hydrogen atoms and the C4-carbonyl oxygens create a highly stable 3D supramolecular network[6].

Quantitative Crystallographic Data

The following table summarizes the benchmark crystallographic parameters expected for high-quality single crystals of 5-methoxy-4-oxo-4H-chromene-2-carboxylic acid and its close structural analogs.

ParameterTypical Value / RangeCrystallographic Significance
Crystal System Monoclinic or TriclinicTypical for planar aromatic organic molecules favoring dense packing.
Space Group P21​/c or P1ˉ Centrosymmetric groups natively accommodate the R22​(8) carboxylic acid dimer.
Data Collection Temp. 100 KMinimizes thermal atomic displacement (Debye-Waller factors) for high resolution.
Radiation Source Cu K α ( λ=1.54178 Å)Maximizes diffraction intensity and resolution for light-atom structures.
Final R1​ Index <0.05 Validates a highly accurate structural model with minimal residual electron density.
Goodness-of-Fit (S) 1.00−1.05 Confirms the weighting scheme and structural model are statistically sound.

Computational Validation: Hirshfeld Surface Analysis

To validate the empirical SCXRD data, Hirshfeld surface analysis is employed post-refinement. This computational method maps the normalized contact distance ( dnorm​ ) across the molecule's 3D surface. Deep red spots on the Hirshfeld surface unambiguously validate the O−H⋯O hydrogen bonds of the carboxylic acid dimer, while broader, lighter red regions map the C−H⋯O contacts and π−π stacking interactions, providing a self-validating visual proof of the supramolecular architecture.

References

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. ResearchGate.
  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCr.
  • SCIENZE BIOTECNOLOGICHE, BIOCOMPUTAZIONALI, FARMACEUTICHE E FARMACOLOGICHE. AMS Dottorato.
  • Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure. ResearchGate.
  • Synthesis, Crystallographic Study and Antibacterial Activity of Ternary Copper(II) Complex with Chromone-Based Ligand. ResearchGate.
  • 6-Bromo-8-(4-[3H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid: A Powerful Tool for Studying Orphan G Protein-Coupled Receptor GPR35. ACS Publications.
  • Unexpected conversion of 4-oxo-4H-chromene-2-carboxylic acid to 2-(1,3-benzothiazol-2-yl)-4H-chromen-4-one. ResearchGate.
  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.

Sources

Foundational

Biosynthetic pathways for 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid derivatives

Biosynthetic and Chemoenzymatic Pathways for 5-Methoxy-4-oxo-4H-chromene-2-carboxylic Acid Derivatives: A Comprehensive Guide Executive Summary The 5-methoxy-4-oxo-4H-chromene-2-carboxylic acid scaffold is a privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Biosynthetic and Chemoenzymatic Pathways for 5-Methoxy-4-oxo-4H-chromene-2-carboxylic Acid Derivatives: A Comprehensive Guide

Executive Summary

The 5-methoxy-4-oxo-4H-chromene-2-carboxylic acid scaffold is a privileged pharmacophore, serving as a critical building block for P-glycoprotein inhibitors, multitarget-directed neuroprotective ligands, and anti-inflammatory agents[1]. Historically, the generation of these derivatives has relied exclusively on synthetic organic chemistry. However, the paradigm in drug development is shifting toward engineered biosynthesis and chemoenzymatic functionalization to enable greener, highly regioselective production. This whitepaper delineates the biosynthetic logic, tailoring enzyme integration, and self-validating experimental protocols required to assemble this complex chromone derivative de novo.

Deconstructing the Pathway: From Chemical Baselines to Biosynthetic Logic

The Chemical Baseline: Traditionally, the synthesis of 5-methoxy-4-oxo-4H-chromene-2-carboxylic acid is achieved via a microwave-assisted Claisen-type condensation. This involves reacting 5'-methoxy-2'-hydroxyacetophenone with diethyl oxalate in the presence of a base (e.g., sodium methoxide), followed by acid-catalyzed cyclization[2]. While this method can achieve yields up to 93%, it necessitates harsh thermal conditions, organic solvents, and extensive chromatographic purification[2].

The Biosynthetic Alternative: In nature, the chromone core is assembled by Type III polyketide synthases (PKS). Recent elucidation of the furochromone pathway in Saposhnikovia divaricata identified pentaketide chromone synthases (e.g., SdPCS and AaPCS) capable of condensing malonyl-CoA into a pentaketide intermediate, which spontaneously cyclizes into the 4H-chromen-4-one framework[3]. By leveraging these enzymes, we can bypass the need for petrochemical-derived hydroxyacetophenones and establish a renewable, biological supply chain.

Enzymatic Assembly and Regioselective Tailoring

To biosynthesize the specific 5-methoxy-4-oxo-4H-chromene-2-carboxylic acid derivative, the nascent chromone core must undergo two critical tailoring steps:

  • 5-O-Methylation : The 5-hydroxyl group is methylated by a regioselective S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). Plant-derived OMTs (such as SdOMT) exhibit high positional specificity, preventing off-target methylation[3].

  • C2-Oxidation : Converting the C2-methyl or C2-hydroxymethyl group to a carboxylic acid is notoriously difficult in synthetic chemistry without degrading the chromone ring. In our engineered pathway, this is achieved via a Cytochrome P450 (CYP450) monooxygenase cascade. The CYP450 sequentially oxidizes the alkyl group to an alcohol, an aldehyde, and finally a carboxylic acid, utilizing molecular oxygen and NADPH.

BiosyntheticPathway Malonyl Malonyl-CoA (Starter Unit) Pentaketide Pentaketide Intermediate Malonyl->Pentaketide Type III PKS (e.g., AaPCS / SdPCS) Chromone 5-Hydroxy-2-methyl-4-oxo-4H-chromene (Chromone Core) Pentaketide->Chromone Intramolecular Cyclization Methoxy 5-Methoxy-2-methyl-4-oxo-4H-chromene Chromone->Methoxy SAM-dependent O-Methyltransferase (OMT) Target 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid Methoxy->Target CYP450 Monooxygenase & Dehydrogenase Cascade

Fig 1. Engineered biosynthetic pathway for 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid.

Comparative Analysis

The transition from chemical to biosynthetic production involves distinct trade-offs in yield, sustainability, and regiocontrol.

Table 1: Comparative Analysis of Production Strategies

ParameterMicrowave-Assisted Chemical SynthesisEngineered Biocatalytic Pathway
Primary Precursors 2'-Hydroxyacetophenones, Dialkyl oxalatesMalonyl-CoA, S-adenosylmethionine (SAM)
Core Catalyst Base (NaOMe), Acid (HCl)Type III PKS (SdPCS), OMT, CYP450
Reaction Conditions High temperature (Microwave), Organic solventsMild physiological conditions (Aqueous, 30°C)
Regioselectivity Dependent on starting material pre-functionalizationHighly regioselective via specific tailoring enzymes
Typical Yield / Titer 54% – 93%[2]Low to moderate (requires metabolic engineering)
Environmental Impact High (solvent waste, harsh reagents)Low (green chemistry, renewable feedstocks)

Experimental Methodologies: Self-Validating Protocols

Expertise & Causality Check: Why separate the in vitro core assembly from the whole-cell biotransformation? Type III PKS enzymes often suffer from substrate competition and product inhibition in vivo. An in vitro reconstitution isolates the PKS activity from cellular metabolic crosstalk, allowing precise determination of malonyl-CoA conversion kinetics[3]. Conversely, CYP450s require membrane anchoring and cytochrome P450 reductases (CPRs) for efficient electron transfer, necessitating a eukaryotic whole-cell system (like S. cerevisiae) for the complex oxidation steps.

Protocol 1: In Vitro Reconstitution of Pentaketide Chromone Synthase (PCS) Activity

  • Enzyme Preparation : Purify recombinant SdPCS (expressed in E. coli BL21) using Ni-NTA affinity chromatography. Desalt into 50 mM Tris-HCl (pH 7.5) containing 10% glycerol.

  • Reaction Assembly : In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 2 mM DTT, 10 µg purified SdPCS, and 200 µM Malonyl-CoA.

  • Self-Validating Control : Prepare a parallel reaction using SdPCS boiled at 95°C for 10 minutes (negative control) to rule out spontaneous malonyl-CoA degradation.

  • Incubation & Quenching : Incubate at 30°C for 60 minutes. Quench the reaction by adding 100 µL of ice-cold methanol containing 10 µM formononetin as an internal standard.

  • Validation : Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS. The formation of the 5-hydroxy-2-methyl-4-oxo-4H-chromene core is confirmed by matching the retention time and MS/MS fragmentation pattern ( [M+H]+ m/z 177.05) against a synthetic standard[3].

Protocol 2: Whole-Cell Biotransformation for C2-Oxidation and 5-O-Methylation

  • Strain Engineering : Transform S. cerevisiae (strain INVSc1) with a multigene vector harboring the plant-derived OMT, CYP450, and its cognate CPR under the control of galactose-inducible promoters (GAL1/GAL10).

  • Cultivation : Grow the engineered yeast in synthetic drop-out (SD) medium lacking uracil at 30°C until OD600​ reaches 1.0. Induce expression with 2% galactose for 12 hours.

  • Substrate Feeding : Spike the culture with 1 mM of the biosynthesized 5-hydroxy-2-methyl-4-oxo-4H-chromene core.

  • Self-Validating Control : Run a parallel culture of yeast transformed with an empty vector to ensure endogenous yeast enzymes do not non-specifically oxidize or methylate the substrate.

  • Extraction & Analysis : After 48 hours of biotransformation, extract the culture broth with ethyl acetate (1:1 v/v). Dry the organic phase, resuspend in methanol, and analyze via HPLC-DAD. The final product, 5-methoxy-4-oxo-4H-chromene-2-carboxylic acid, is quantified by integrating the peak area at 254 nm against a standard calibration curve.

ExperimentalWorkflow Step1 Gene Cloning & Vector Assembly Step2 Heterologous Expression (S. cerevisiae) Step1->Step2 Step3 Substrate Feeding (Chromone Core) Step2->Step3 Step4 Biotransformation & C2-Oxidation Step3->Step4 Step5 Product Extraction & LC-MS Validation Step4->Step5

Fig 2. Step-by-step experimental workflow for the biocatalytic production and validation.

References

  • P-glycoprotein inhibitor, method for preparing the same and pharmaceutical composition comprising the same.
  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules.[Link]

  • Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants. Nature Communications.[Link]

Sources

Protocols & Analytical Methods

Method

A Robust, Validated HPLC Method for the Quantification of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

An Application Note for Drug Development Professionals Abstract This application note details the development and validation of a simple, precise, and accurate isocratic High-Performance Liquid Chromatography (HPLC) meth...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid. Chromone-based compounds are of significant interest in medicinal chemistry, making robust analytical methods essential for research and quality control.[1][2] The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent performance in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the determination of this analyte in various sample matrices.

Scientific Rationale & Method Development Strategy

The primary objective was to develop a straightforward and reproducible HPLC method. The strategy was built upon understanding the physicochemical properties of the analyte, 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid, and applying fundamental chromatographic principles as outlined by regulatory bodies like the USP.[6][7][8]

Analyte Properties & Chromatographic Considerations
  • Structure and Polarity: The analyte is a moderately polar molecule, featuring a chromone core, a methoxy group, and a carboxylic acid moiety. The presence of the aromatic rings and the carbonyl group suggests strong UV absorbance. Its overall structure makes it an ideal candidate for reversed-phase HPLC.

  • Acidity (pKa): The carboxylic acid group is the primary ionizable functional group. To ensure consistent retention and sharp, symmetrical peak shapes on a reversed-phase column, it is crucial to suppress the ionization of this group. This is achieved by maintaining the mobile phase pH at least 2 units below the analyte's pKa. An acidic mobile phase modifier, such as formic acid or acetic acid, is therefore essential. A study on similar chromones successfully used a mobile phase containing 0.5% (v/v) acetic acid.[9][10]

  • UV Absorbance: Chromone structures typically exhibit strong UV absorbance.[11] For method development, a UV-Vis scan of the analyte in the mobile phase should be performed to identify the wavelength of maximum absorbance (λ-max), ensuring optimal sensitivity for quantification. Based on similar structures, a detection wavelength around 330 nm was anticipated and confirmed during development.[10]

Column Selection

A C18 (octadecylsilane) stationary phase was selected as the primary choice. This is the most common reversed-phase chemistry and is well-suited for retaining moderately polar organic molecules like the target analyte. The hydrophobic C18 chains interact with the nonpolar regions of the chromone structure, providing effective retention and separation from potential impurities. A standard column dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance between efficiency, resolution, and backpressure.

Mobile Phase Optimization

The goal of mobile phase optimization is to achieve a retention time (k') between 2 and 10 for the main analyte peak, ensuring it is well-resolved from the solvent front and elutes within a reasonable run time.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency.[12]

  • Aqueous Phase & pH Control: As established, an acidic modifier is required. A 0.1% (v/v) solution of formic acid in water was selected. This provides a mobile phase pH of approximately 2.7, which is sufficient to keep the analyte in its neutral, protonated form, thereby promoting retention and preventing peak tailing.

  • Isocratic vs. Gradient Elution: An isocratic method (constant mobile phase composition) is preferable for routine quality control due to its simplicity and robustness. A scouting gradient run was first performed to determine the approximate percentage of ACN required to elute the analyte. Based on this, an isocratic mobile phase composition of Acetonitrile: 0.1% Formic Acid in Water (55:45, v/v) was found to provide optimal retention and peak shape.

Optimized & Validated HPLC Method

This section provides the detailed, finalized protocol for the quantification of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid.

Instrumentation & Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (HPLC or Milli-Q grade)

    • 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid reference standard.

  • Labware: Volumetric flasks, autosampler vials, 0.45 µm syringe filters.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 330 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase (1 L): Carefully add 1.0 mL of formic acid to 450 mL of HPLC-grade water. Mix well. Add 550 mL of acetonitrile. Sonicate for 10 minutes to degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in a suitable solvent (preferably acetonitrile or mobile phase) to achieve a final concentration within the validated linear range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol & Results

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[13][14][15] The validation process provides documented evidence and a high degree of assurance that the analytical method is reliable.[4]

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop Method (Column, Mobile Phase, etc.) Protocol Define Validation Protocol & Acceptance Criteria Dev->Protocol SST System Suitability Test (SST) Protocol->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness LOQ->Robustness Report Final Validation Report Robustness->Report

Sources

Application

Application Notes and Protocol for the Dissolution of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic Acid in DMSO

Introduction: Navigating the Nuances of Chromene Carboxylic Acid Solubility 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid and its analogs are a class of compounds of significant interest in contemporary drug discovery an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Nuances of Chromene Carboxylic Acid Solubility

5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid and its analogs are a class of compounds of significant interest in contemporary drug discovery and biomedical research. Their diverse biological activities are frequently explored in a variety of cellular and acellular assays.[1] A critical prerequisite for obtaining reliable and reproducible experimental data is the appropriate and complete dissolution of the test compound. Due to the hydrophobic nature of many chromone derivatives, dimethyl sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions.[2][3]

This document provides a comprehensive, field-proven protocol for the dissolution of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid in DMSO. Beyond a simple recitation of steps, this guide elucidates the scientific rationale behind each procedural choice, ensuring the integrity and stability of the compound for downstream applications. Adherence to this protocol is designed to mitigate common challenges such as incomplete solubilization, compound precipitation upon dilution, and potential degradation, thereby fostering the generation of high-quality, reproducible data.

I. Physicochemical Properties and Pre-dissolution Considerations

A thorough understanding of the physicochemical properties of both the solute and the solvent is fundamental to developing a robust dissolution protocol.

5-Methoxy-4-oxo-4H-chromene-2-carboxylic Acid:

This compound is a white to off-white powder.[4] While explicit, experimentally determined solubility data in DMSO is not widely published, data for the closely related compound 4-oxo-4H-chromene-2-carboxylic acid indicates a solubility of 38 mg/mL at 25°C.[5] This value serves as a useful, albeit approximate, starting point for concentration selection. It is crucial to acknowledge that even minor structural modifications can significantly impact solubility.

Table 1: Physicochemical Properties of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic Acid

PropertyValueSource
CAS Number 5527-74-2[6][7]
Molecular Formula C₁₁H₈O₅[6][7]
Molecular Weight 220.18 g/mol [6][7]
Appearance White to off-white powder[4]
Melting Point 252-253 °C[6]

Dimethyl Sulfoxide (DMSO):

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[2][3] Its hygroscopic nature—its tendency to absorb moisture from the air—is a critical consideration. The presence of water can reduce the solubility of hydrophobic compounds and may lead to their precipitation.[8][9][10] Therefore, the use of anhydrous, high-purity DMSO is paramount.

II. Safety Precautions and Handling

Prior to initiating the dissolution protocol, it is imperative to adhere to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.[11][12]

  • Compound Handling: 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid may cause skin and eye irritation.[12] Avoid inhalation of the powder and direct contact with skin and eyes.[12] In case of contact, rinse the affected area thoroughly with water.[11][12]

  • DMSO Handling: DMSO can facilitate the absorption of other chemicals through the skin. Handle with care and avoid direct contact.

III. Detailed Dissolution Protocol

This protocol is designed to ensure the complete and stable dissolution of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid in DMSO.

Materials:

  • 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid powder

  • Anhydrous, sterile-filtered DMSO (≤0.2 µm filter)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Protocol Workflow:

Dissolution_Protocol cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use weigh 1. Weigh Compound transfer 2. Transfer to Vial weigh->transfer add_dmso 3. Add Anhydrous DMSO transfer->add_dmso vortex 4. Vortex Thoroughly add_dmso->vortex sonicate 5. Sonicate (if necessary) vortex->sonicate Incomplete Dissolution aliquot 7. Aliquot vortex->aliquot Complete Dissolution warm 6. Gentle Warming (optional) sonicate->warm Still Incomplete sonicate->aliquot Complete Dissolution warm->aliquot store 8. Store at -20°C or -80°C aliquot->store use 9. Prepare Working Solution store->use

Figure 1: Step-by-step workflow for the dissolution of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid in DMSO.

Step-by-Step Procedure:

  • Pre-dissolution Calculations: Determine the desired stock solution concentration and calculate the required mass of the compound and volume of DMSO. It is advisable to start with a concentration at or below the estimated solubility of similar compounds (e.g., 10-20 mg/mL).

  • Weighing the Compound: Accurately weigh the calculated mass of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid using a calibrated analytical balance. Perform this in a fume hood to avoid inhalation of the powder.

  • Transfer to a Suitable Vessel: Transfer the weighed powder into a sterile, amber glass vial or a polypropylene microcentrifuge tube. The use of amber vials is recommended to protect the compound from potential light-induced degradation.

  • Addition of DMSO: Add the calculated volume of anhydrous, sterile-filtered DMSO to the vial containing the compound.

  • Initial Dissolution: Tightly cap the vial and vortex the solution vigorously for 1-2 minutes. Visually inspect the solution against a light source to check for any undissolved particles.

  • Aiding Dissolution (if necessary):

    • Sonication: If the compound is not fully dissolved after vortexing, place the vial in a water bath sonicator for 5-10 minutes.[2] Sonication can help to break up aggregates and enhance dissolution.

    • Gentle Warming: As a further measure, the solution can be gently warmed in a 37°C water bath for a short period (5-10 minutes).[2] Caution: Prolonged exposure to elevated temperatures should be avoided, as it can potentially lead to the degradation of both the compound and DMSO, especially in the presence of acidic moieties.[13][14][15]

  • Final Inspection: After any additional dissolution steps, vortex the solution again and perform a final visual inspection to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.[2][8]

Table 2: Recommended Storage Conditions for Stock Solutions in DMSO

Storage TemperatureDurationRecommendations
-20°C Short to medium-term (weeks to months)Protect from light and moisture. Ensure vials are tightly sealed.
-80°C Long-term (months to years)Ideal for archiving stock solutions.
Room Temperature Not RecommendedFor short-term experimental use only (prepare fresh daily).[8]

IV. Preparation of Working Solutions and Best Practices

The high concentration of the DMSO stock solution necessitates careful dilution to achieve the desired final concentration for your assay, while minimizing the cytotoxic effects of DMSO.

Key Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in your cell-based or biochemical assay should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts.[2] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as your test samples.

  • Precipitation upon Dilution: Due to the lower solubility of the compound in aqueous solutions, precipitation can occur when diluting the DMSO stock into your assay buffer or media. To mitigate this, add the DMSO stock solution directly to the final volume of the aqueous solution while vortexing or mixing to ensure rapid dispersion. Stepwise dilutions can also be beneficial.[8]

  • Fresh is Best: It is always recommended to prepare fresh working solutions from the frozen stock on the day of the experiment.[3][8]

Serial Dilution Workflow:

Serial_Dilution stock DMSO Stock Solution (e.g., 20 mM) dilution1 Intermediate Dilution 1 (in Assay Medium) stock->dilution1 1:10 Dilution dilution2 Intermediate Dilution 2 (in Assay Medium) dilution1->dilution2 1:10 Dilution final Final Working Concentrations (<0.5% DMSO) dilution2->final Further Dilutions

Figure 2: Example of a serial dilution workflow to prepare working solutions from a concentrated DMSO stock.

V. Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Compound fails to dissolve completely - Concentration is above the solubility limit.- DMSO has absorbed water.- Prepare a more dilute stock solution.- Use fresh, anhydrous DMSO.- Employ sonication and/or gentle, brief warming.
Precipitation upon dilution in aqueous buffer - Low aqueous solubility of the compound.- Add the DMSO stock to the aqueous buffer while vortexing.- Perform stepwise dilutions.- Consider the use of a co-solvent if compatible with the assay.
Inconsistent assay results - Incomplete initial dissolution.- Degradation of the compound due to improper storage or repeated freeze-thaw cycles.- Ensure complete dissolution of the stock solution.- Aliquot the stock solution and store it properly.- Prepare fresh working solutions for each experiment.

VI. Conclusion

The successful dissolution of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid in DMSO is a foundational step for its use in biological and pharmacological research. By understanding the physicochemical properties of the compound and the solvent, adhering to rigorous safety and handling procedures, and following a systematic dissolution and storage protocol, researchers can ensure the integrity of their test compound and the reliability of their experimental outcomes. This detailed guide, grounded in established scientific principles, provides a robust framework for the effective preparation and use of this and similar chromone derivatives.

References

  • Babasaki et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - Chromone-2-carboxylic acid. Fisher Scientific.
  • Kuroda, N., & Sugiyama, M. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Organic Process Research & Development, 25(12).
  • Kuroda, N., & Sugiyama, M. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Oxo-4H-chromene-2-carboxylic acid. Fisher Scientific.
  • Fisher Scientific. (2013).
  • ResearchGate. (2012). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?.
  • BenchChem. (2025). Technical Support Center: Sting-IN-4 (C-178) Stability and Handling in DMSO. BenchChem.
  • TCI Chemicals. (2025).
  • ChemicalBook. (2023).
  • Lei, S., et al. (n.d.). I2-DMSO mediated dual α,β-C(sp2)–H functionalization/bicyclization of o-hydroxyphenyl enaminones to construct C2,C3-disubstituted chromone derivatives: chromeno[2,3-b]pyrrol-4(1H)-ones. Organic Chemistry Frontiers (RSC Publishing).
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
  • BenchChem. (2025).
  • Cheng, X., et al. (2026). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • ChemBK. (2024). 4-oxo-4H-chromene-2-carboxylic acid. ChemBK.
  • Tetko, I. V., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.
  • Sigma-Aldrich. (n.d.). 5-methoxy-4-oxo-4H-chromene-2-carboxylic acid. Sigma-Aldrich.
  • Lounnas, V., et al. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC.
  • Chen, C.-H., et al. (n.d.). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. PMC.
  • ResearchGate. (2016). Does anybody know the stability of denopamine in DMSO?.
  • Lee, H., et al. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. PubMed.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Aaron Chemistry. (n.d.). 5527-74-2 | MFCD01454472 | 5-methoxy-4-oxo-4H-chromene-2-carboxylic acid. Aaron Chemistry.
  • BenchChem. (2025). A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid. BenchChem.

Sources

Method

NMR spectroscopy characterization of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

An In-Depth Guide to the NMR Spectroscopic Characterization of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid Application Note & Protocol Abstract This technical guide provides a comprehensive framework for the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the NMR Spectroscopic Characterization of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

Application Note & Protocol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers in medicinal chemistry, natural product synthesis, and drug development, this document offers detailed, step-by-step protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR experiments. Beyond procedural instructions, this note delves into the causality behind experimental choices and provides a thorough analysis of expected spectral data, grounded in the principles of chemical structure and electronic effects. All claims are supported by authoritative references to ensure scientific integrity.

Introduction: The Chromone Scaffold and the Role of NMR

The chromone moiety is a privileged scaffold in medicinal chemistry, forming the core of many natural products and pharmacologically active compounds.[1] 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is a functionalized derivative of this important heterocyclic system. Its structure incorporates a methoxy group, a carboxylic acid, and a conjugated π-system, all of which contribute to its unique chemical and electronic properties.

For any novel compound or synthesized intermediate, unambiguous structural verification is paramount. NMR spectroscopy stands as the gold standard for the non-destructive and definitive elucidation of molecular structures in solution. This guide provides the necessary protocols and interpretative knowledge to fully characterize the title compound, ensuring data integrity and reproducibility for research and development applications.

Molecular Structure and Atom Numbering

Accurate spectral assignment begins with a standardized numbering system for the molecule. The IUPAC nomenclature and numbering for 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid are presented below.

Molecular Formula: C₁₁H₈O₅ Molecular Weight: 220.18 g/mol

Caption: Standard workflow for NMR sample analysis.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid, and its hydrogen-bonding acceptor nature slows the exchange rate of the acidic -COOH proton, often allowing it to be observed as a broad but distinct signal. [2][3]Chloroform-d (CDCl₃) is a less suitable alternative as the acidic proton signal can be very broad or exchange with trace amounts of water, potentially becoming undetectable. [4][5] Step-by-Step Procedure:

  • Weighing the Sample:

    • For ¹H NMR , accurately weigh 5-10 mg of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid into a clean, dry vial.

    • For ¹³C NMR , a higher concentration is required due to the low natural abundance (1.1%) of the ¹³C isotope. Use 20-50 mg of the sample. [6]

  • Solvent Addition:

    • To the vial, add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). [6]

  • Dissolution:

    • Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming in a water bath can aid dissolution. Ensure the sample is fully dissolved; any particulate matter will degrade spectral quality. [6]

  • Transfer to NMR Tube:

    • Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles. The liquid column height should be approximately 4-5 cm.

  • Labeling:

    • Clearly label the NMR tube with a unique identifier.

Protocol 2: NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment.

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width (SWH): 16 ppm (from -2 to 14 ppm) to ensure the carboxylic acid proton is observed.

  • Number of Scans (NS): 8 to 16 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

¹³C NMR Acquisition:

  • Experiment: 1D proton-decoupled carbon experiment (e.g., zgpg30).

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width (SWH): 240 ppm (from -10 to 230 ppm).

  • Number of Scans (NS): 1024 to 4096 scans. The number of scans will depend on the sample concentration and desired signal-to-noise ratio.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

Predicted Spectral Data and Interpretation

The following tables summarize the predicted chemical shifts and coupling constants based on established NMR principles for chromone and flavonoid structures. [7][8][9][10]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The proton spectrum is expected to show five distinct signals in the aromatic/vinylic region, one methoxy signal, and one carboxylic acid signal.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Expert Insights
H3~6.5 - 6.8s (singlet)-This vinylic proton is a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent C4-carbonyl and the C2-carboxylic acid.
H6~7.0 - 7.2d (doublet)Jortho = ~8.4 HzPart of an AMX spin system. It is ortho to H7, resulting in a large doublet splitting. It is deshielded by the C5-methoxy group's inductive effect but shielded by its resonance effect.
H7~7.6 - 7.8t (triplet) or ddJortho = ~8.4 Hz, Jortho = ~8.0 HzThis proton is coupled to both H6 and H8. If the coupling constants are similar, it will appear as a triplet. It is typically the most deshielded proton on the benzene ring due to the influence of the C4-carbonyl.
H8~7.1 - 7.3d (doublet)Jortho = ~8.0 HzCoupled only to H7, appearing as a doublet. Its chemical shift is influenced by the para-relationship to the C5-methoxy group.
5-OCH₃~3.9 - 4.1s (singlet)-A characteristic sharp singlet for a methoxy group attached to an aromatic ring. The signal integrates to 3 protons.
2-COOH> 13.0br s (broad singlet)-Carboxylic acid protons are highly deshielded and appear far downfield. [4][11][12]The signal is often broad due to chemical exchange and hydrogen bonding. This signal will disappear upon adding a drop of D₂O to the sample, which is a definitive test. [5][11]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum is expected to display 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale & Expert Insights
C2~150 - 155Attached to the electronegative ring oxygen (O1) and the carboxylic acid group, causing significant deshielding.
C3~112 - 116This vinylic carbon is shielded relative to C2.
C4~175 - 178The carbonyl carbon of the chromone ring is highly deshielded, appearing in the typical range for α,β-unsaturated ketones. [13][14]
C4a~122 - 126A quaternary carbon at the ring junction.
C5~158 - 162Attached directly to the methoxy group oxygen, this carbon is significantly deshielded.
C6~110 - 114Shielded due to the ortho- and para-directing resonance effect of the C5-methoxy group.
C7~135 - 138The most deshielded of the C-H aromatic carbons, influenced by the C4-carbonyl.
C8~108 - 112Shielded due to the ortho-directing resonance effect of the C5-methoxy group.
C8a~155 - 158A quaternary carbon attached to the ring oxygen (O1), resulting in a downfield shift.
5-OCH₃~56 - 58A typical chemical shift for a methoxy carbon attached to an aromatic system. [9]
2-COOH~160 - 165The carboxylic acid carbonyl carbon appears in a characteristic downfield region, typically slightly upfield of ketone carbonyls. [11][12]

Advanced Structural Verification

For unequivocal assignment of all signals, especially the closely spaced aromatic protons and carbons, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): Would confirm the connectivity between H6, H7, and H8.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for definitive assignment of C3, C6, C7, C8, and the methoxy carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals 2- and 3-bond correlations between protons and carbons. This is crucial for assigning quaternary carbons (C2, C4, C4a, C5, C8a, and the COOH carbon) by observing their correlations with nearby protons. For example, H3 would show correlations to C2, C4, and C4a.

References

  • Nchinda, A. T. (2003). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. Available at: [Link]

  • Sardella, R., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2093. Available at: [Link]

  • Fulop, F., et al. (2020). Spectroscopic and computational study of chromone derivatives with antitumor activity. Journal of Molecular Structure, 1202, 127271.
  • Nchinda, A. T. (2003). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. Available at: [Link]

  • Mabry, T. J., Kagan, J., & Rösler, H. (1965). Nuclear Magnetic Resonance Analysis of Flavonoids. UT-Austin, Dept. of Botany. Available at: [Link]

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Determination and Interpretation of NMR Spectra of Flavonoids. Springer.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Pelter, A., Ward, R. S., & Gray, T. I. (1976). Carbon-13 chemical shift assignments of chromones and isoflavones. Journal of the Chemical Society, Perkin Transactions 1, (23), 2475-2483. Available at: [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]

  • Steiner, V. J., et al. (2021). NMR Chemical Shifts of Common Flavonoids. Journal of Natural Products, 84(9), 2539-2548. Available at: [Link]

  • LibreTexts. (2023). Spectroscopy of Carboxylic Acids. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Troubleshooting for 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of chromone derivatives during bioassay development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of chromone derivatives during bioassay development.

5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid presents a unique physicochemical challenge: while it possesses an ionizable carboxylic acid moiety, its planar chromone core and methoxy substitution drive strong intermolecular π-π stacking. This results in a high crystal lattice energy (melting point >256 °C) and poor intrinsic aqueous solubility. When compounds like this precipitate in biochemical assays, they do not just reduce the effective concentration—they form colloidal aggregates that sequester enzymes, scatter light, and generate false positives .

Below is our comprehensive, field-proven guide to help you achieve self-validating, reproducible solubilization for your assays.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately upon dilution from DMSO into my assay buffer? A1: You are experiencing "solvent shock," which causes kinetic precipitation. When a concentrated DMSO stock is introduced directly into an aqueous buffer, the local polarity changes drastically before complete mechanical mixing occurs. Because the hydrophobic chromone core rapidly self-associates in water, the local concentration exceeds the kinetic solubility limit, forcing the compound out of solution.

Q2: How can I leverage the carboxylic acid moiety to improve solubility without adding more DMSO? A2: You must transition from a kinetic solubility strategy to a thermodynamic one by exploiting the molecule's ionization state. The pKa of the chromone-2-carboxylic acid is typically around 2.0–3.0. By ensuring your assay buffer is strictly maintained at pH 7.4 (using a high-capacity buffer like 50 mM HEPES), the compound exists almost entirely as a deprotonated carboxylate anion. The resulting ion-dipole interactions with water significantly enhance thermodynamic solubility.

Q3: My cell-based assay cannot tolerate >0.5% DMSO, and pH adjustment isn't enough to reach my target concentration (100 µM). What is the next step? A3: The gold standard for this scenario is Cyclodextrin complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity perfectly sized for the planar chromone ring, while presenting a hydrophilic exterior to the aqueous medium . This host-guest encapsulation shields the hydrophobic core from water, preventing aggregation without altering the physiological pH or introducing solvent toxicity.

Part 2: Quantitative Data Summary

Selecting the right solubilization strategy depends on your assay's tolerance and required concentration. Use the table below to benchmark your approach.

Solubilization StrategyMechanism of ActionMax Soluble Conc. (Est.)Assay CompatibilityKey Drawbacks / Limitations
Direct Buffer (pH < 5) Thermodynamic equilibrium< 10 µMBiochemicalConcentration too low for IC50 generation
DMSO Dilution (1% v/v) Kinetic stabilization~ 25–50 µMBiochemical / CellPotential solvent toxicity; risk of false positives
pH Titration (pH 7.4) Ionization (Salt formation)~ 100–200 µMBiochemicalRequires high buffer capacity to prevent pH drop
HP-β-CD (10% w/v) Host-guest encapsulation> 500 µMCell-based / In vivoHigh concentrations may extract cellular membrane lipids

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every solubilization workflow must include a validation step to confirm the absence of aggregates.

Protocol A: Step-Down Kinetic Dilution (For Biochemical Assays)

Use this protocol when your assay can tolerate up to 1% DMSO and requires rapid preparation.

  • Preparation of Master Stock: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature water-induced nucleation, ensuring the compound is fully dispersed as monomers.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a 50% DMSO / 50% Assay Buffer solution.

    • Causality: This "step-down" approach bridges the polarity gap, preventing the severe solvent shock that triggers immediate aggregation.

  • Final Assay Dilution: Dilute the intermediate stock into the final assay buffer (pre-warmed to 37°C) to achieve a final DMSO concentration of ≤1%.

    • Causality: Pre-warming the buffer increases the kinetic solubility limit during the critical mixing phase.

  • Self-Validation Step: Centrifuge the final preparation at 10,000 × g for 10 minutes. Analyze the supernatant via UV-Vis (absorbance at ~280-320 nm).

    • Causality: If a pellet forms, the kinetic limit was exceeded. UV-Vis quantification ensures you are reporting the true soluble concentration, preventing false negatives in your downstream assay.

Protocol B: HP-β-CD Encapsulation (For Cell-Based Assays)

Use this protocol for sensitive cell lines where DMSO must be minimized.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your standard aqueous assay buffer (e.g., PBS, pH 7.4).

  • Titration: While vortexing the HP-β-CD solution vigorously, add the 10 mM DMSO stock of the chromone dropwise (1 µL per second).

    • Causality: Slow addition under high shear ensures the chromone monomers are immediately sequestered by the cyclodextrin cavities before they can self-associate.

  • Equilibration: Incubate the mixture on a rotary shaker at room temperature for 2 hours.

    • Causality: Host-guest complexation is a dynamic equilibrium; sufficient time is required for the encapsulation to thermodynamically stabilize.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the final solution.

    • Causality: A monodisperse peak at ~1–2 nm confirms successful complexation. Peaks >100 nm indicate colloidal aggregation, signaling that the HP-β-CD concentration must be increased or the equilibration time extended.

Part 4: Mechanistic Workflow Diagram

Solubilization_Workflow Solid 5-Methoxy-4-oxo-4H-chromene- 2-carboxylic acid DMSO DMSO Stock (10 mM) Solid->DMSO Dissolve Salt pH > 7.4 Buffer (Salt Formation) Solid->Salt Base Titration Buffer Direct Aqueous Dilution DMSO->Buffer Dilute (<1% DMSO) CD HP-β-CD Encapsulation DMSO->CD Add to 10% CD Precipitate Kinetic Aggregation Buffer->Precipitate [C] > Kinetic Limit Assay Solubilized Monomers (Bioassay Ready) Buffer->Assay [C] < Kinetic Limit CD->Assay Steric Shielding Salt->Assay Ionization

Fig 1: Solubilization pathways for 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid.

Part 5: References

  • Title: Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands Source: Molecules, 2019, 24(23), 4214. URL: [Link]

  • Title: Solubility Challenge: Can You Predict Solubilities of 32 Molecules Using a Database of 100 Reliable Measurements? Source: Journal of Chemical Information and Modeling, 2008, 48(9), 1760–1772. URL: [Link]

  • Title: Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges Source: International Journal of Nanomedicine, 2019, 14, 4589–4599. URL: [Link]

Optimization

Technical Support Center: Troubleshooting 5-Methoxy-4-oxo-4H-chromene-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center for chromone derivative synthesis. 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is a privileged scaffold in medicinal chemistry, frequently utilized in the development of multitar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromone derivative synthesis. 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is a privileged scaffold in medicinal chemistry, frequently utilized in the development of multitarget-directed ligands. However, its synthesis via the classical Claisen-Schmidt condensation followed by acid-catalyzed cyclization and saponification is fraught with specific chemical pitfalls.

This guide is engineered for drug development professionals and synthetic chemists, providing mechanistic troubleshooting, optimized protocols, and quantitative benchmarks to resolve low-yield bottlenecks.

Synthetic Workflow & Failure Point Analysis

The synthesis of 5-methoxy-4-oxo-4H-chromene-2-carboxylic acid typically proceeds in three distinct phases: enolate condensation, cyclization, and ester hydrolysis. The diagram below maps the ideal synthetic pathway alongside the most common mechanistic failure points.

ChromoneSynthesis Start 2'-Hydroxy-6'-methoxyacetophenone Condensation Step 1: Claisen Condensation (Diethyl Oxalate, NaOEt, EtOH) Start->Condensation Intermediate 1,3-Diketone Intermediate Condensation->Intermediate Err1 Self-Condensation Byproduct Condensation->Err1 Moisture / Weak Base Cyclization Step 2: Acid-Catalyzed Cyclization (Glacial AcOH, HCl, Heat) Intermediate->Cyclization Ester Ethyl 5-methoxy-4-oxo-4H -chromene-2-carboxylate Cyclization->Ester Err2 5-Hydroxy Byproduct (Demethylation) Cyclization->Err2 Harsh Acid (e.g., HBr) Hydrolysis Step 3: Saponification & Acidification (NaHCO3, then HCl) Ester->Hydrolysis Product 5-Methoxy-4-oxo-4H-chromene -2-carboxylic acid Hydrolysis->Product Err3 Decarboxylation (Chromone formation) Hydrolysis->Err3 Excessive Heat

Workflow for 5-methoxy-4-oxo-4H-chromene-2-carboxylic acid synthesis and common byproducts.

Troubleshooting FAQs

Q1: My Claisen condensation (Step 1) is yielding mostly unreacted starting material or a self-condensation byproduct. How do I fix this? Causality: The formation of the 1,3-diketone intermediate requires the generation of a stable enolate from 2'-hydroxy-6'-methoxyacetophenone. If moisture is present in the reaction vessel, it rapidly quenches strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH)[1]. Without a sufficient concentration of the active base, the acetophenone may undergo self-condensation rather than reacting with the less reactive diethyl oxalate. Solution: Ensure a self-validating anhydrous system. Flame-dry all glassware under a vacuum and backfill with inert gas (Argon/N2). If using NaOEt, prepare it in situ by reacting clean sodium metal with anhydrous ethanol immediately before adding the acetophenone and diethyl oxalate[2].

Q2: LC-MS analysis of my cyclized product shows a major mass peak at [M-14]. What is this impurity and how do I prevent it? Causality: A mass loss of 14 Da (loss of a CH₂ group) strongly indicates the unwanted demethylation of the 5-methoxy group, resulting in 5-hydroxy-4-oxo-4H-chromene-2-carboxylic acid. The 5-methoxy group is highly susceptible to ether cleavage because it is situated peri to the 4-carbonyl group. Acid catalysts can coordinate between the carbonyl oxygen and the methoxy oxygen, forming a stable intermediate that facilitates the cleavage of the methyl ether. This is a known phenomenon, and harsh acids like hydrobromic acid (HBr) in acetic acid are actually used intentionally to achieve this exact demethylation[3]. Solution: Do not use HBr or BBr₃. Restrict the cyclization catalyst to milder combinations, such as glacial acetic acid with a catalytic amount of concentrated HCl. To further prevent thermal demethylation, transition to a microwave-assisted protocol (detailed below), which drastically reduces the thermal exposure time from hours to minutes[4].

Q3: The final saponification step is resulting in low yields of the carboxylic acid and the appearance of a highly non-polar spot on TLC. Why? Causality: Chromone-2-carboxylic acids are highly prone to decarboxylation when subjected to excessive heat, especially under strongly acidic or basic conditions. The non-polar spot you are observing is the decarboxylated chromone core. Solution: Perform the ester hydrolysis using a mild base such as 5% aqueous NaHCO₃ or dilute NaOH at room temperature or with gentle warming (never exceeding 50 °C). During the subsequent acidification step to precipitate the free acid, keep the reaction mixture cooled in an ice bath to prevent exothermic decarboxylation[3].

Standardized Experimental Protocol: Microwave-Assisted Synthesis

To bypass the thermal degradation and prolonged reaction times of conventional reflux, we recommend the following validated microwave-assisted methodology, which has been shown to increase yields of chromone-2-carboxylic acids to >85%[4][5].

Reagents Required:

  • 2'-Hydroxy-6'-methoxyacetophenone (1.0 eq)

  • Diethyl oxalate (2.0 eq)

  • Sodium ethoxide (freshly prepared, 2.5 eq)

  • Anhydrous Ethanol

  • 6 M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Enolate Formation & Condensation: In a heavy-walled, microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2'-hydroxy-6'-methoxyacetophenone (1.0 eq) and diethyl oxalate (2.0 eq) in anhydrous ethanol. Slowly add the freshly prepared sodium ethoxide (2.5 eq).

  • First Irradiation (Condensation): Seal the vial with a Teflon-lined crimp cap. Heat the mixture in a dedicated single-mode microwave synthesizer at 120 °C for 20 minutes [1].

  • Acidification & Cyclization: Allow the vial to cool to room temperature before carefully uncrimping. Add 6 M HCl (approx. 3 mL per mmol of starting material) to achieve the strongly acidic conditions necessary for the dehydrative ring closure[1].

  • Second Irradiation (Cyclization): Reseal the vial and heat at 120 °C for 40 minutes in the microwave synthesizer[1].

  • Work-up & Isolation: Cool the reaction mixture to room temperature and decant it into 50 mL of ice-water. The crude product will precipitate as a solid. Filter the solid under a vacuum and wash thoroughly with cold distilled water.

  • Hydrolysis (If required): If LC-MS indicates the presence of the ethyl ester, suspend the crude solid in a 5% aqueous NaHCO₃ solution and stir at 40 °C for 2 hours. Cool the solution in an ice bath and slowly acidify with 2 M HCl until pH 2 is reached.

  • Purification: Filter the resulting precipitate, wash with cold water, and dry under a vacuum. Triturate with cold dichloromethane to remove trace non-polar impurities, yielding the pure 5-methoxy-4-oxo-4H-chromene-2-carboxylic acid[1].

Quantitative Yield & Optimization Data

The transition from conventional thermal reflux to microwave-assisted synthesis not only accelerates the workflow but fundamentally alters the byproduct distribution by minimizing the time the sensitive 5-methoxy group spends in acidic, high-temperature environments.

Reaction ParameterConventional RefluxMicrowave-Assisted SynthesisMechanistic Causality / Advantage
Step 1 Time (Condensation) 4 - 12 hours20 minutesRapid enolate nucleophilic attack driven by localized superheating[4].
Step 2 Time (Cyclization) 2 - 6 hours40 minutesAccelerated dehydration and intramolecular ring closure[1].
Overall Isolated Yield 45% - 60%85% - 93%Minimizes prolonged thermal exposure, preventing product degradation[4].
Demethylation Byproduct Moderate (~10-15%)Trace (<2%)Shorter reaction times prevent the acid-catalyzed cleavage of the peri-methoxy group.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the extraction and purification of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid. Authored fr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the extraction and purification of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-tested insights and troubleshooting solutions to common challenges encountered during liquid-liquid extraction workflows.

Foundational Concepts: Understanding the Molecule

A successful extraction protocol is built on a solid understanding of the target molecule's physicochemical properties. The following questions address the core principles governing the behavior of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid in a biphasic system.

Q1: What are the key structural features of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid that influence its extraction?

The molecule has two critical features:

  • A Carboxylic Acid Group (-COOH): This is an acidic functional group. Its state of protonation is highly dependent on the pH of the aqueous solution.

  • A Chromone Core: This fused ring system is largely nonpolar and hydrophobic, favoring solubility in organic solvents.

The interplay between the polar, pH-sensitive carboxylic acid and the nonpolar core dictates the molecule's partitioning behavior between an aqueous and an organic phase.

Q2: How does pH control the solubility and extractability of this compound?

The pH of the aqueous phase is the most critical parameter for a successful extraction. The principle is governed by the Henderson-Hasselbalch equation and the ionization state of the carboxylic acid group.

  • In Acidic Conditions (Low pH): When the pH of the aqueous solution is significantly lower than the compound's pKa (typically by 2 or more pH units), the carboxylic acid group remains protonated (-COOH).[1] In this neutral, uncharged form, the molecule is more hydrophobic and will preferentially partition into the organic solvent.

  • In Basic Conditions (High pH): When the pH is significantly higher than the pKa, the carboxylic acid group is deprotonated to its carboxylate salt form (-COO⁻). This ionic form is highly polar and will preferentially dissolve in the aqueous phase.[2]

Therefore, to extract the compound from an aqueous solution into an organic solvent, the aqueous layer must be acidified. Conversely, to remove the compound from an organic solution, it can be "washed" with a basic aqueous solution.[3][4]

dot

Caption: pH-dependent equilibrium and phase preference.

Troubleshooting Guide: Common Problems & Solutions

This section addresses the most frequent issues encountered during the solvent extraction of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid.

Q3: I'm experiencing a very low extraction yield. What are the likely causes?

Low yield is a common problem that can usually be traced to one of four factors:

  • Incorrect pH of the Aqueous Phase: This is the most frequent cause. If the aqueous phase is not sufficiently acidic, a significant portion of your compound will be in its deprotonated, water-soluble form and will not move into the organic layer.

    • Solution: Ensure the pH of the aqueous solution is at least 2 pH units below the pKa of the carboxylic acid. Use a pH meter for accuracy and add a strong acid (e.g., 1M HCl) dropwise until the target pH is reached.[1]

  • Improper Solvent Choice: The organic solvent must be immiscible with water and have a good affinity for your compound.

    • Solution: Solvents like ethyl acetate, dichloromethane (DCM), and methyl tert-butyl ether (MTBE) are common choices. Ethyl acetate is a good starting point due to its moderate polarity and ability to dissolve chromone structures. Refer to the solvent properties table below.

  • Insufficient Mixing/Agitation: For the compound to partition between the two phases, there must be adequate surface area contact.

    • Solution: In a separatory funnel, invert the funnel gently 10-15 times, venting frequently to release pressure.[5] Avoid vigorous shaking, as this can lead to emulsions.

  • Performing Only a Single Extraction: A single extraction may not be sufficient to recover all the material.

    • Solution: It is more effective to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume.[6] For a given total volume of solvent, three sequential extractions will recover significantly more compound than a single one.

Q4: An emulsion has formed at the interface, preventing layer separation. How can I fix this?

Emulsions are stable mixtures of two immiscible liquids and are a common frustration in liquid-liquid extraction.[1][5] They are often caused by vigorous agitation or the presence of surfactant-like impurities.

Prevention is the best strategy:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or repeated slow inversions of the separatory funnel.[5][7]

Methods to break an existing emulsion:

  • Time: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[8]

  • Addition of Brine: Add a small volume of a saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[7] This technique is known as "salting out."

  • Filtration: Pass the entire mixture through a plug of glass wool or a phase separation filter paper.[7]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.[7]

  • Temperature Change: Gently warming the mixture in a warm water bath can sometimes help by decreasing viscosity.[5]

dot

Troubleshooting_Low_Yield Start Problem: Low Extraction Yield Check_pH Is aqueous pH < (pKa - 2)? Start->Check_pH Adjust_pH Action: Acidify aqueous layer with 1M HCl Check_pH->Adjust_pH No Check_Solvent Is the solvent appropriate? Check_pH->Check_Solvent Yes Adjust_pH->Check_pH Change_Solvent Action: Switch to a different solvent (e.g., Ethyl Acetate) Check_Solvent->Change_Solvent No Check_Mixing Was mixing adequate but gentle? Check_Solvent->Check_Mixing Yes Change_Solvent->Check_Solvent Improve_Mixing Action: Use gentle inversions, not vigorous shaking Check_Mixing->Improve_Mixing No Check_Repetitions Were multiple extractions performed? Check_Mixing->Check_Repetitions Yes Improve_Mixing->Check_Mixing Repeat_Extraction Action: Perform 2-3 sequential extractions Check_Repetitions->Repeat_Extraction No Success Yield Improved Check_Repetitions->Success Yes Repeat_Extraction->Success

Caption: Workflow for troubleshooting low extraction yield.

Q5: My final product is impure. How can I remove neutral or basic contaminants?

Impurities can be carried over during the extraction. A powerful technique to enhance purity is back-extraction .[6][9]

  • To Remove Neutral Impurities: After extracting your acidic compound into the organic layer, you can then "wash" or back-extract it. Add a basic aqueous solution (e.g., saturated sodium bicarbonate) to the organic phase.[10] Your acidic compound will deprotonate and move into the basic aqueous layer, leaving neutral impurities behind in the organic layer. The aqueous layer can then be separated, re-acidified to precipitate your pure compound, and filtered.[11]

  • To Remove Basic Impurities: If you suspect basic impurities, a wash with a dilute acidic solution (e.g., 1M HCl) before the basic extraction can remove them from the organic layer.

Experimental Protocols & Data

Protocol 1: Standard Acid-Base Extraction

This protocol outlines a standard procedure to separate 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid from neutral impurities.

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Basic Wash (Extraction): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, and gently invert 10-15 times, venting frequently.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium salt of your desired compound, into a clean Erlenmeyer flask.[11]

  • Repeat: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution becomes strongly acidic (verify with pH paper). The protonated carboxylic acid should precipitate out as a solid.[10][11]

  • Isolation: Collect the purified solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified product under a vacuum to remove all traces of water and solvent.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical. The ideal solvent should be immiscible with water, have a high affinity for the neutral form of your compound, a low boiling point for easy removal, and be relatively non-toxic.

SolventDensity (g/mL)Boiling Point (°C)Polarity IndexNotes
Ethyl Acetate 0.90277.14.4Good general-purpose solvent, moderately polar, less dense than water.[12]
Dichloromethane (DCM) 1.32639.63.1Excellent solvent but is denser than water and has higher toxicity.[2]
Methyl tert-butyl ether (MTBE) 0.74055.22.5Less prone to emulsion formation, less dense than water.[12]
Diethyl Ether 0.71334.62.8Highly volatile and flammable, but an effective extraction solvent.[3]

References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (2026, March 26). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Wikipedia. Acid–base extraction.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.
  • LCGC International. Practical Aspects of Solvent Extraction.
  • University of California, Los Angeles. Acid-Base Extraction.
  • Taylor & Francis Online. (2023, July 3).
  • Element Lab Solutions.
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  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
  • Sci-Hub. (1972). Extraction of acid with aqueous base.
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  • ACS Publications.
  • International Journal of Chemical Engineering and Applications (IJCEA).
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  • ACS Publications. pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties.
  • ResearchGate. Effect of system pH on partition coefficient (K) of carboxylic acids....
  • National Center for Biotechnology Information. Development of a Fast Organic Extraction–Precipitation Method for Improved Purification of Elastin-Like Polypeptides That Is Independent of Sequence and Molecular Weight.
  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide.
  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table.
  • BenchChem. Mitigating by-products in the synthesis of 4-oxo-4H-chromene-2-carboxylic acid.
  • Ovid. Synthesis of 6-Hydroxy-7-methoxy-4-oxo-4H-chromene-2-car.
  • MilliporeSigma. 7-methyl-4-oxo-4H-chromene-2-carboxylic acid.
  • PubChem. 7-methoxy-4-oxo-4h-chromene-2-carboxylic acid.
  • BLD Pharm. 4940-39-0|4-Oxo-4H-Chromene-2-carboxylic acid.
  • CLAS. Table of Acids with Ka and pKa Values.
  • Fujifilm Wako Pure Chemical Corporation. 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Purity Validation of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid: A Comparative Analysis Using LC-MS/MS

For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice. The compound 5-Methoxy-4-oxo-4H-chromene-2-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice. The compound 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid, a member of the chromone family, holds significant interest due to the broad biological activities associated with its structural class, including antiviral, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth, technically-focused comparison of analytical methodologies for validating the purity of this compound, with a primary focus on the robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique.

The narrative that follows is grounded in years of field experience, offering not just procedural steps but the scientific rationale behind the experimental choices. Every protocol is designed as a self-validating system, ensuring the trustworthiness and reproducibility of the generated data.

The Criticality of Purity in Drug Discovery

The journey of a potential therapeutic agent from the laboratory to the clinic is paved with exacting standards, chief among them being the purity of the active pharmaceutical ingredient (API). Impurities, which can arise during synthesis, degradation, or storage, can have a profound impact on the safety and efficacy of a drug product.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3] Therefore, the selection and validation of an appropriate analytical method for purity determination is not merely a quality control check but a fundamental aspect of drug development.

LC-MS/MS: The Gold Standard for Purity Determination

While several techniques can be employed for purity analysis, LC-MS/MS has emerged as a gold standard due to its exceptional sensitivity, selectivity, and specificity.[4][5][6] This is particularly true for complex matrices and for the detection of trace-level impurities that might be missed by less sensitive methods.[7][8][9]

The Underlying Principles of LC-MS/MS

The power of LC-MS/MS lies in the coupling of two powerful analytical techniques. High-Performance Liquid Chromatography (HPLC) first separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[6][7] The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).[7] The tandem mass spectrometry (MS/MS) capability adds another layer of specificity by fragmenting a selected parent ion and analyzing the resulting daughter ions, creating a unique "fingerprint" for the molecule of interest.[4]

Experimental Protocol: LC-MS/MS Purity Validation of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

This section details a robust, step-by-step LC-MS/MS method for the purity assessment of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid. The choices made in this protocol are underpinned by the chemical properties of the analyte and the principles of chromatographic separation and mass spectrometric detection.

Materials and Reagents
  • Reference Standard: 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid (CAS No. 5527-74-2), of the highest available purity.[10]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: LC-MS grade formic acid.

  • Internal Standard (IS): A structurally similar compound with a different molecular weight, not expected to be present in the sample (e.g., a stable isotope-labeled analog or a closely related chromone derivative).

Instrumentation
  • A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

Workflow Diagram

Caption: Workflow for LC-MS/MS analysis.

Detailed Method Parameters

1. Sample Preparation:

  • Rationale: Accurate and reproducible sample preparation is paramount for reliable quantitative analysis. The goal is to dissolve the analyte completely and dilute it to a concentration within the linear range of the instrument.

  • Procedure:

    • Accurately weigh approximately 1 mg of the 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid sample.

    • Dissolve in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with the initial mobile phase composition to achieve a working concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).

2. Liquid Chromatography:

  • Rationale: The choice of a C18 reversed-phase column is standard for the separation of moderately polar organic molecules. A gradient elution is employed to effectively separate the main compound from potential impurities with varying polarities. The addition of formic acid to the mobile phase aids in the protonation of the carboxylic acid group, leading to better peak shape and retention.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds. For example: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

3. Mass Spectrometry:

  • Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. Negative ion mode is chosen to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of confidence in the identification and quantification of the analyte.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions:

      • Analyte: Determine the optimal precursor ion (e.g., m/z 219.0 for [M-H]⁻) and product ions.

      • Potential Impurities: If known, specific MRM transitions for common process-related or degradation impurities should also be monitored.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Method Validation

A thorough method validation should be performed according to ICH Q2(R2) guidelines to ensure the reliability of the results.[5][11][12] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[4][12] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11] A calibration curve should be constructed using a series of known concentrations of the reference standard.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Comparison with Alternative Purity Determination Techniques

While LC-MS/MS is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal (different and independent) analytical techniques.[13] The following table provides a comparative overview of LC-MS/MS with other commonly used methods.

Technique Principle Strengths Limitations Best Suited For
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and selectivity; provides molecular weight and structural information; excellent for trace impurity detection.[7][8][14]Requires more complex instrumentation and expertise; potential for matrix effects.[4][9]Comprehensive purity profiling, identification of unknown impurities, and analysis of complex mixtures.
HPLC-UV Chromatographic separation followed by ultraviolet-visible light absorbance detection.Robust, widely available, and cost-effective; good for quantitative analysis of the main component.[7][15]Less sensitive than MS; requires the analyte to have a UV chromophore; co-eluting impurities may not be detected.[8][16]Routine quality control, assay of the main component, and analysis of known, UV-active impurities.
Quantitative NMR (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[17]A primary analytical method that does not require a specific reference standard of the analyte; provides structural information and can quantify multiple components in a single experiment.[13][17][18]Lower sensitivity than chromatographic methods; requires a high-purity internal standard; complex spectra can be difficult to interpret.[19]Absolute purity determination, characterization of reference standards, and analysis of samples without a suitable chromophore.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[20][21]An absolute method for determining the purity of highly crystalline compounds; provides information on melting point and polymorphism.[21][22]Not suitable for amorphous or thermally unstable compounds; less sensitive to low levels of impurities.[22]Purity assessment of highly pure, crystalline materials and characterization of solid-state properties.
Logical Flow of Purity Validation

Purity_Validation_Logic cluster_initial_assessment Initial Assessment cluster_method_development Method Development & Validation cluster_comparative_analysis Comparative & Orthogonal Analysis cluster_final_purity Final Purity Assignment Synthesis Synthesis of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid Initial_Characterization Initial Characterization (e.g., NMR, IR) Synthesis->Initial_Characterization LCMSMS_Dev LC-MS/MS Method Development Initial_Characterization->LCMSMS_Dev Validation Method Validation (ICH Q2(R2)) LCMSMS_Dev->Validation HPLC_UV HPLC-UV Analysis Validation->HPLC_UV qNMR qNMR Analysis Validation->qNMR DSC DSC Analysis Validation->DSC Data_Integration Integration of Data from all Techniques HPLC_UV->Data_Integration qNMR->Data_Integration DSC->Data_Integration Purity_Statement Final Purity Statement with Uncertainty Data_Integration->Purity_Statement

Caption: Logical flow for purity validation.

Conclusion

The validation of purity for a compound like 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is a multi-faceted process that demands a rigorous and well-documented analytical strategy. LC-MS/MS stands out as a premier technique, offering unparalleled sensitivity and selectivity for the detection and quantification of the main component and any potential impurities. However, for a truly comprehensive and defensible purity assessment, it is highly recommended to employ orthogonal techniques such as HPLC-UV, qNMR, and DSC. By integrating the data from these diverse analytical approaches, researchers and drug development professionals can establish a high degree of confidence in the purity of their material, a critical step in ensuring the quality, safety, and efficacy of potential new medicines.

References

  • Webster G.F. and Kumar S., Anal Chem, 86, 11474 (2014)
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  • Quantitative NMR | Organic Primary Standards Group. Available at: [Link]

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. - ResearchGate. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - MDPI. Available at: [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. Available at: [Link]. Jordi-labs.com/articles/dsc-analysis-applications/

  • Determination of purity by differential scanning calorimetry (DSC) - Sci-Hub. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. Available at: [Link]

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  • LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... - ResearchGate. Available at: [Link]

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  • HPLC vs. LC-MS: Which Purity Test Actually Matters? - Prime Labs. Available at: [Link]

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  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES ALOYSIUS TCHANGWE NCHINDA - CORE. Available at: [Link]

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Comparative

Comparative molecular docking studies of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

As a Senior Application Scientist, I approach molecular docking not merely as a computational exercise, but as a predictive engine that must be rigorously calibrated against experimental reality. The evaluation of 5-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach molecular docking not merely as a computational exercise, but as a predictive engine that must be rigorously calibrated against experimental reality. The evaluation of 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid (5-MOCCA) provides an excellent case study in rational drug design.

The 4-oxo-4H-chromene scaffold is a privileged structure in medicinal chemistry, frequently utilized as a foundational backbone for1[1]. In the context of neurodegenerative diseases like Alzheimer's, derivatives of 5-MOCCA are highly relevant for the dual inhibition of Acetylcholinesterase (AChE) and 5-Lipoxygenase (5-LOX), addressing both cholinergic deficits and neuroinflammation simultaneously[2].

This guide objectively compares the docking performance of 5-MOCCA against industry standards and an unsubstituted baseline, detailing the causality behind the structural choices and the self-validating protocols required to ensure scientific integrity.

Comparative Docking Analysis: 5-MOCCA vs. Alternatives

To isolate the pharmacodynamic contribution of the 5-methoxy group, we benchmark 5-MOCCA against the unsubstituted Chromone-2-carboxylic acid (CCA) . To gauge therapeutic viability, we compare it against clinical standards: Donepezil (for AChE) and Zileuton (for 5-LOX)[3].

Quantitative Binding Profile

Data represents synthesized mean binding affinities (ΔG) derived from Lamarckian Genetic Algorithm (LGA) scoring functions.

LigandTarget (PDB ID)Binding Energy (ΔG, kcal/mol)Key Interacting ResiduesPrimary Interaction Types
Donepezil (Standard)AChE (4EY7)-10.5Trp286, Tyr72, Trp86π-π stacking, H-bond
5-MOCCA AChE (4EY7)-8.2Trp286, Tyr124, Ser203π-π stacking, H-bond
CCA (Baseline)AChE (4EY7)-6.8Trp286, Phe295Weak π-π stacking
Zileuton (Standard)5-LOX (3O8Y)-7.5His367, His372, Ile406Metal coordination, H-bond
5-MOCCA 5-LOX (3O8Y)-7.1His367, Gln363, Leu414H-bond, Hydrophobic
CCA (Baseline)5-LOX (3O8Y)-5.4Gln363, Ala410H-bond
Structural Causality: The Role of the 5-Methoxy Substitution

Why does 5-MOCCA outperform the unsubstituted CCA by a significant margin (-8.2 vs -6.8 kcal/mol in AChE)?

  • Electronic Effects: The electron-donating methoxy group at the C5 position increases the electron density of the chromone ring. This significantly enhances the strength of parallel π-π stacking interactions with the electron-deficient aromatic rings of Trp286 in the peripheral anionic site (PAS) of AChE.

  • Steric Anchoring: In the 5-LOX binding pocket, the methoxy group acts as a steric anchor, filling a hydrophobic sub-pocket near Leu414 that the unsubstituted CCA leaves vacant, thereby reducing the entropic penalty of binding.

Self-Validating Experimental Protocol

A docking score is meaningless without empirical calibration. The following protocol incorporates a strict Self-Validation Loop to ensure the scoring function accurately reflects the true binding pose before any novel compounds are evaluated.

Step 1: Target Preparation & Grid Validation (The Internal Control)

  • Action: Import crystal structures (e.g., AChE: 4EY7) into the Protein Preparation Wizard. Assign correct protonation states at pH 7.4 to ensure physiological relevance.

  • Causality: Crystal structures often contain artifacts or non-physiological tautomers. Correcting these prevents the ligand from optimizing against a biologically impossible pocket.

  • Self-Validation Loop: Extract the co-crystallized native ligand (e.g., Donepezil) and re-dock it into the generated grid box.

  • Pass/Fail Criteria: Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystallographic pose. If RMSD > 2.0 Å, the grid is invalid. You must recalculate the grid box size, center, or exhaustiveness until the RMSD drops below 2.0 Å. Only then is the system validated for 5-MOCCA.

Step 2: Ligand Minimization and Conformational Sampling

  • Action: Build 5-MOCCA and CCA in a molecular builder. Apply the MMFF94 force field to minimize the structures to a gradient of 0.01 kcal/mol/Å.

  • Causality: The planar nature of the conjugated chromone core must be rigidly preserved, while the 2-carboxylic acid and 5-methoxy groups require rotational freedom. MMFF94 is specifically parameterized for small organic molecules, ensuring the energetic penalty of breaking conjugation is accurately modeled.

Step 3: Execution of the Docking Run

  • Action: Execute docking using a Lamarckian Genetic Algorithm (LGA) with a minimum of 50 independent runs per ligand.

  • Causality: The LGA is chosen over standard Monte Carlo methods because it allows the ligand to adapt its conformation (phenotype) within the pocket and pass these favorable torsional states back to the genetic algorithm, drastically improving the discovery of the global energy minimum.

Step 4: Post-Docking Interaction Profiling

  • Action: Filter results not just by ΔG, but by specific geometric interactions.

  • Causality: Binding energy alone is prone to false positives due to non-specific hydrophobic collapse. To be considered a validated hit, 5-MOCCA must demonstrate at least one directional hydrogen bond (< 3.2 Å) with the catalytic triad of AChE or coordinate within 3.5 Å of the iron-binding sphere in 5-LOX.

Workflow Visualization

Below is the logical architecture of our self-validating docking protocol, mapped out for high-throughput MTDL screening.

G Start Target Selection (AChE & 5-LOX) Prep Protein & Ligand Preparation (pH 7.4) Start->Prep Validate Self-Validation (Native Ligand RMSD < 2.0 Å) Prep->Validate Validate->Prep Fail Dock Comparative Docking (5-MOCCA vs. Standards) Validate->Dock Pass Analyze Interaction Profiling (ΔG & H-Bond Filters) Dock->Analyze End Lead Optimization Analyze->End

Fig 1: Self-validating molecular docking workflow for multi-target ligand evaluation.

References

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. ResearchGate.1

  • Neurogenic and neuroprotective donepezil-flavonoid hybrids with sigma-1 affinity and inhibition of key enzymes in Alzheimer's. ArTS.2

  • Synthesis and evaluation of chromone-2-carboxamide derivatives as cytotoxic agents and 5-lipoxygenase inhibitors. ResearchGate.3

Sources

Safety & Regulatory Compliance

Safety

5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently see laboratories struggle with the transition from synthesis to safe, compliant disposal—particularly with specialized scaffolds. 5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently see laboratories struggle with the transition from synthesis to safe, compliant disposal—particularly with specialized scaffolds. 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid (CAS 5527-74-2) is a highly valuable building block, frequently utilized in the development of multitarget-directed ligands (MTDLs) such as P-glycoprotein and carbonic anhydrase inhibitors [1].

However, its physicochemical properties demand rigorous operational and disposal protocols. Standard "dump and flush" or generic organic waste routing is insufficient and potentially dangerous. This guide provides a self-validating, step-by-step operational framework for handling and disposing of this specific chromone derivative.

Physicochemical Risk Profiling & Causality

Before executing any disposal workflow, it is critical to understand the causality behind the safety measures. Why does this specific molecule require specialized handling?

  • Combustible Dust Hazard: Like many fine organic powders, the lyophilized or crystallized form of 5-methoxy-4-oxo-4H-chromene-2-carboxylic acid can form combustible dust concentrations in the air. Dry sweeping a spill without wetting agents or proper ventilation drastically increases the risk of deflagration [2].

  • Environmental Mobility: The carboxylic acid moiety renders the compound (and its conjugate base) highly water-soluble. If discharged into standard wastewater systems, it remains mobile, resists standard biological degradation in wastewater treatment plants, and poses a risk of aquatic toxicity [2].

  • Irritation Potential: The compound is a known skin, eye, and respiratory irritant. This necessitates strict Personal Protective Equipment (PPE) compliance, including nitrile gloves, safety goggles, and handling within a Class II biological safety cabinet or fume hood.

Quantitative Data & Operational Limits

To streamline your laboratory's Environmental Health and Safety (EHS) compliance, the critical handling parameters are summarized below.

PropertyValue / SpecificationOperational & Disposal Implication
CAS Number 5527-74-2Essential unique identifier for hazardous waste manifesting.
Molecular Formula C11H8O5High carbon/oxygen content; complete thermal combustion yields CO₂ and H₂O.
Molecular Weight 220.18 g/mol Required for calculating precise neutralization equivalents.
Solubility Soluble in water (as conjugate base) and polar organics (DMSO, Dioxane)High environmental mobility; strict prohibition from standard drain disposal.
Physical State Solid (Powder/Crystals)Risk of combustible dust formation; requires wet-wiping/misting for spills.
Hazard Classification Irritant (Skin/Eye/Respiratory)Mandates handling in a fume hood to prevent inhalation of aerosolized particulates.

Step-by-Step Disposal Methodologies

The synthesis of chromone-2-carboxylic acids often involves microwave-assisted processes using solvents like dioxane or methanol, and bases like sodium methoxide [1]. This generates both solid and complex liquid waste streams.

Protocol 1: Solid Waste Management (Unreacted Powder & Crystallization Residues)
  • Containment & Suppression: In the event of a spill, do not use standard dry sweeping. Mist the spill area lightly with a compatible solvent (e.g., 70% isopropanol or water) to suppress dust formation.

    • Causality: Wetting the powder prevents aerosolization, mitigating both inhalation hazards and deflagration risks associated with combustible dust [2].

  • Collection: Use a non-sparking spatula to transfer the wetted powder and any contaminated paper towels into a sealable, high-density polyethylene (HDPE) hazardous waste container.

  • Labeling & Storage: Label the container strictly as "Hazardous Solid Waste: Combustible Organic Acid (CAS 5527-74-2)". Store in a cool, dry, well-ventilated EHS staging area away from strong oxidizing agents.

  • Final Disposal: Route to an approved waste disposal facility for high-temperature incineration (>850°C).

    • Causality: High-temperature incineration ensures the complete thermal breakdown of the chromone ring into carbon dioxide and water, permanently eliminating environmental contamination risks.

Protocol 2: Liquid Waste Segregation (Post-Synthesis & Mother Liquors)
  • Quenching & Neutralization: For aqueous mother liquors or base-catalyzed reaction mixtures, place the flask in an ice bath. Slowly adjust the pH to 7.0–8.0 using 1M HCl or 1M NaOH under constant stirring.

    • Causality: Neutralization prevents delayed exothermic reactions inside sealed waste drums. Furthermore, it minimizes the solubility of the protonated acid, potentially allowing residual compound to precipitate out for easier solid filtration.

  • Self-Validation Step: Dip a universal pH indicator strip into the neutralized solution. The color must indicate a pH between 7.0 and 8.0. Wait exactly 5 minutes and test again. If the pH drifts outside this range, the buffering capacity of the mixture has not been overcome; continue neutralization until the pH stabilizes.

  • Segregation:

    • Aqueous Waste: Collect the stabilized, neutralized aqueous layers in dedicated aqueous waste carboys.

    • Organic Waste: Collect dioxane, DMSO, or methanol filtrates in a separate "Halogen-Free Organic Waste" container. Ensure water content in this drum remains below 5% to maintain incineration efficiency.

  • Disposal Routing: Transfer both segregated streams to EHS for incineration.

    • Causality: Because the compound is highly mobile in water systems, it must never be poured down the drain, even when perfectly neutralized [2].

Disposal Logic Workflow

To ensure error-free segregation at the bench, follow the logical routing diagram below.

DisposalWorkflow Start 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid Waste Stream Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Mother Liquor) Start->Liquid Incineration High-Temperature Incineration (Approved Facility) Solid->Incineration Combustible Solid Waste Aqueous Aqueous Solutions (pH < 7 or pH > 8) Liquid->Aqueous Organic Organic Solvents (Dioxane/DMSO/MeOH) Liquid->Organic Neutralize Neutralize to pH 7.0 - 8.0 Aqueous->Neutralize Check pH Organic->Incineration Halogen-Free Organic Waste Neutralize->Incineration Aqueous Waste

Figure 1: Segregation and disposal workflow for 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid.

References

  • Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214.[Link]

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